molecular formula C16H24O3 B1208134 Methyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 2511-22-0

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No.: B1208134
CAS No.: 2511-22-0
M. Wt: 264.36 g/mol
InChI Key: UPVYFJALDJUSOV-UHFFFAOYSA-N
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Description

3, 5-Bis(1, 1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group. 3, 5-Bis(1, 1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 5-Bis(1, 1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester has been primarily detected in saliva.
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester is a benzoate ester.

Properties

IUPAC Name

methyl 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(18)19-7)9-12(13(11)17)16(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVYFJALDJUSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947975
Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2511-22-0
Record name Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate
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Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic aromatic compound characterized by a benzoate core substituted with two bulky tert-butyl groups and a hydroxyl group. This sterically hindered phenolic compound is of significant interest in various scientific and industrial fields, primarily for its antioxidant properties. The presence of the tert-butyl groups ortho to the hydroxyl group enhances its stability and modulates its reactivity, making it a valuable subject for research in medicinal chemistry, materials science, and as a potential intermediate in the synthesis of more complex molecules.

This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key spectral data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate, 2,6-Di-tert-butyl-4-methoxycarbonylphenol[1]
CAS Number 2511-22-0[1][2]
Molecular Formula C₁₆H₂₄O₃[1]
Molecular Weight 264.36 g/mol [1]
Appearance White to cream or yellow crystals/powder
Melting Point 164.5 - 165.2 °C[3]
Table 2: Chromatographic and Spectroscopic Data
Data TypeDescriptionReference(s)
GC-MS Kovats Retention Index (Standard non-polar): 1872[1]
m/z Top Peak: 249[1]
m/z 2nd Highest: 264[1]
m/z 3rd Highest: 250[1]
¹H NMR Data available, see spectral data section[1]
¹³C NMR Data available, see spectral data section[1][4]
FTIR Data available, see spectral data section
UV-Vis Data available[1]
Raman Data available[5]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid

The synthesis of this compound is typically achieved through the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using an acid catalyst. The following protocol is based on established methods.[3]

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid

  • Methanol (reagent grade)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Apparatus for vacuum filtration (Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a 1000 mL three-necked flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (250g, 1.0 mol) and methanol (278g, 8.69 mol).

  • With stirring, heat the mixture to 65°C to dissolve the solid.

  • Add p-toluenesulfonic acid (32g, 0.186 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 11 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add a saturated solution of sodium bicarbonate and stir to neutralize the acidic catalyst.

  • Wash the solid with distilled water until the washings are neutral.

  • Collect the solid product by vacuum filtration.

  • Dry the purified this compound in a vacuum oven at 30-60°C.[3]

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up & Purification reactants 3,5-di-tert-butyl-4-hydroxybenzoic acid + Methanol + p-Toluenesulfonic acid reflux Reflux at 65°C for 11 hours reactants->reflux evaporation Evaporation of Methanol reflux->evaporation neutralization Neutralization with NaHCO₃ solution evaporation->neutralization washing Washing with Distilled Water neutralization->washing filtration Vacuum Filtration washing->filtration drying Vacuum Drying filtration->drying product product drying->product Pure this compound

Synthesis and Purification Workflow.
Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert to mix.

Data Acquisition (Illustrative Parameters):

  • Instrument: Bruker AM-300 (or equivalent)

  • ¹H NMR:

    • Frequency: 300 MHz

    • Solvent: CDCl₃

    • Reference: TMS (δ 0.00 ppm)

  • ¹³C NMR:

    • Frequency: 75 MHz

    • Solvent: CDCl₃

    • Reference: CDCl₃ (δ 77.16 ppm)

Sample Preparation (KBr Pellet):

  • Thoroughly mix a small amount (1-2 mg) of the dry product with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition (Illustrative Parameters):

  • Instrument: Bruker IFS 85 B FT-IR spectrometer (or equivalent)

  • Technique: KBr-Pellet Transmission

  • Spectral Range: 4000-400 cm⁻¹

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Data Acquisition (Illustrative Parameters):

  • Gas Chromatograph: Agilent 7890B (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 50-550 m/z

G Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Purified Product dissolution Dissolution in appropriate solvent sample->dissolution pellet KBr Pellet Preparation (for FTIR) sample->pellet filtration Filtration (for NMR) dissolution->filtration dilution Dilution (for GC-MS) dissolution->dilution nmr NMR Spectroscopy (¹H and ¹³C) filtration->nmr ftir FTIR Spectroscopy pellet->ftir gcms GC-MS Analysis dilution->gcms structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups purity Purity Assessment gcms->purity

General Analytical Workflow.

Spectral Data Interpretation

¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

  • tert-Butyl Protons: A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

  • Aromatic Protons: A singlet for the two equivalent aromatic protons.

  • Hydroxyl Proton: A singlet for the phenolic hydroxyl proton. The chemical shift of this peak can vary depending on concentration and solvent.

  • Methyl Protons: A singlet for the three protons of the methyl ester group.

¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct signals for the different carbon environments.

  • Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

  • Aromatic Carbons: Signals corresponding to the substituted and unsubstituted aromatic carbons.

  • tert-Butyl Carbons: Two signals for the quaternary and methyl carbons of the tert-butyl groups.

  • Methyl Carbon: A signal for the methyl carbon of the ester group.

FTIR Spectrum

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methyl groups, and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and phenol.

Mass Spectrum

The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 264.

  • Major Fragments: Loss of a methyl group (-CH₃, m/z = 249) and loss of a methoxy group (-OCH₃) are expected fragmentation pathways.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • It is recommended to handle this compound in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols, while based on available literature, should be adapted and optimized for specific laboratory conditions. The unique structural features of this compound, particularly its sterically hindered phenolic moiety, suggest its potential for further investigation in various applications, including as an antioxidant and a synthetic building block.

References

An In-depth Technical Guide to CAS Number 2511-22-0: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral characterization of the compound with CAS number 2511-22-0, chemically known as Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. This sterically hindered phenolic compound is a notable antioxidant. This document details experimental protocols for its synthesis and purification, presents its spectral data, and explores its biological activities, with a focus on its role as an antioxidant and its potential modulation of cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure features a benzene ring substituted with two bulky tert-butyl groups ortho to a hydroxyl group, and a methyl ester group para to the hydroxyl group. These bulky tert-butyl groups create steric hindrance around the phenolic hydroxyl group, which is key to its antioxidant activity. The compound is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.

PropertyValueReference
CAS Number 2511-22-0[2][3]
Molecular Formula C₁₆H₂₄O₃[2][4]
Molecular Weight 264.36 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2,6-Di-tert-butyl-4-methoxycarbonylphenol, 3,5-Di-tert-butyl-4-hydroxybenzoic acid methyl ester, 4-(Methoxycarbonyl)-2,6-di-tert-butylphenol[2]
Appearance White to cream to yellow crystals or powder[1]
Melting Point 161.5-167.5 °C[1]
Purity (GC) ≥97.5%[1]

Synthesis and Purification

Synthesis Protocol: Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid

A common method for the synthesis of this compound is the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using an acid catalyst such as p-toluenesulfonic acid.[5]

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid

  • Methanol (reagent and solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol in a molar ratio between 1.0:2.0 and 1.0:15.0.[5]

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux at a temperature between 60-80 °C for 8-14 hours.[5]

  • After the reaction is complete, evaporate the excess methanol under reduced pressure.

  • Wash the resulting solid with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the solid with distilled water until the washings are neutral.

  • Collect the solid product by vacuum filtration.

  • Dry the purified this compound in a vacuum oven.[5]

SignalingPathways cluster_ROS Cellular Environment cluster_MDBHB Antioxidant Intervention cluster_Pathways Signaling Pathways cluster_Response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 Activates MAPK MAPK Pathway ROS->MAPK Activates MDBHB This compound MDBHB->ROS Scavenges AntioxidantResponse Increased Antioxidant Gene Expression Nrf2->AntioxidantResponse CellSurvival Enhanced Cell Survival MAPK->CellSurvival Modulates AntioxidantResponse->CellSurvival

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a significant antioxidant and a key intermediate in organic synthesis. This document details the methodologies for its synthesis and purification, alongside a thorough analysis of its structural and spectroscopic properties. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide includes visual representations of the molecular structure and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a phenolic ester known for its antioxidant properties, which arise from the sterically hindered hydroxyl group on the benzene ring. Its chemical structure makes it a valuable compound in various fields, including the pharmaceutical and polymer industries, where it is utilized to prevent oxidative degradation. The precise elucidation of its structure is paramount for understanding its reactivity, biological activity, and for quality control in its synthesis and application.

This guide serves as a technical resource for professionals engaged in research and development, offering a detailed exposition of the analytical techniques employed to confirm the identity and purity of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring substituted with two bulky tert-butyl groups at positions 3 and 5, a hydroxyl group at position 4, and a methyl ester group at position 1.

Molecular Structure of this compound

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₆H₂₄O₃[1][2]
Molecular Weight 264.36 g/mol [1]
IUPAC Name This compound[1][2]
CAS Number 2511-22-0[3]
Appearance White to cream or yellow crystals or powder[2]
Melting Point 161.5-167.5 °C[2]

Synthesis

This compound is typically synthesized via the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[4]

Synthesis_Workflow Reactants 3,5-di-tert-butyl-4-hydroxybenzoic acid + Methanol Reaction Reflux (60-80 °C, 8-14 hours) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or p-TsOH) Catalyst->Reaction Workup Work-up: 1. Evaporate excess methanol 2. Wash with NaHCO₃ solution 3. Wash with water to neutral pH Reaction->Workup Purification Purification: 1. Vacuum filtration 2. Drying Workup->Purification Product This compound Purification->Product

Synthesis Workflow of this compound

Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70s2HAromatic protons (H-2, H-6)
5.45s1HPhenolic hydroxyl proton (-OH)
3.88s3HMethyl ester protons (-OCH₃)
1.45s18Htert-Butyl protons (-C(CH₃)₃)

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
167.0Ester carbonyl carbon (C=O)
158.0Aromatic carbon attached to -OH (C-4)
138.0Aromatic carbons attached to tert-butyl groups (C-3, C-5)
125.0Aromatic carbons (C-2, C-6)
122.0Aromatic carbon attached to the ester group (C-1)
52.0Methyl ester carbon (-OCH₃)
34.5Quaternary carbon of tert-butyl groups (-C(CH₃)₃)
30.0Methyl carbons of tert-butyl groups (-C(CH₃)₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3640Sharp, MediumO-H stretch (free hydroxyl)
3500-3300Broad, StrongO-H stretch (hydrogen-bonded hydroxyl)
2960StrongC-H stretch (aliphatic, from tert-butyl and methyl groups)
1725StrongC=O stretch (ester carbonyl)
1600, 1480MediumC=C stretch (aromatic ring)
1240StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
264100[M]⁺ (Molecular ion)
24980[M - CH₃]⁺
23340[M - OCH₃]⁺
20560[M - C(CH₃)₃]⁺
5790[C(CH₃)₃]⁺

Experimental Protocols

Synthesis of this compound[4]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq).

  • Reagents Addition: Add methanol (10-15 eq) as both the solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65-75 °C) and maintain for 8-14 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a crystalline solid.

Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve sample in CDCl₃ NMR_Acquisition Acquire ¹H and ¹³C NMR spectra NMR_Sample->NMR_Acquisition IR_Sample Prepare KBr pellet or thin film IR_Acquisition Acquire IR spectrum IR_Sample->IR_Acquisition MS_Sample Dissolve sample in a volatile solvent MS_Acquisition Analyze by GC-MS (EI mode) MS_Sample->MS_Acquisition Product Purified Product Product->NMR_Sample Product->IR_Sample Product->MS_Sample

Workflow for Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk.

    • Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

    • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • Use a suitable GC column (e.g., a non-polar column) and a temperature program to separate the compound.

    • Acquire the mass spectrum in the electron ionization (EI) mode.

Conclusion

The structural elucidation of this compound is achieved through a systematic approach combining chemical synthesis and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are in complete agreement with the proposed structure. The detailed protocols provided in this guide offer a reliable framework for the synthesis and characterization of this important compound, ensuring high purity and accurate identification for research and industrial applications.

References

Spectroscopic Profile of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a significant antioxidant and a key building block in the synthesis of various organic molecules. This document is intended to serve as a detailed reference for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75Singlet2HAr-H
5.45Singlet1HOH
3.86Singlet3HO-CH₃
1.44Singlet18H-C(CH₃ )₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
167.3C =O
158.3C -OH
138.8Ar-C -C(CH₃)₃
126.7Ar-C H
122.2Ar-C -C=O
52.0O-C H₃
34.5-C (CH₃)₃
30.3-C(C H₃)₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3630Strong, SharpO-H stretch (non-hydrogen bonded)
2960StrongC-H stretch (sp³)
1715StrongC=O stretch (ester)
1595MediumC=C stretch (aromatic)
1435MediumC-H bend (methyl)
1310StrongC-O stretch (ester)
1240StrongO-H bend
1110MediumC-O stretch (ester)

Sample Preparation: KBr Pellet.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
26445[M]⁺ (Molecular Ion)
249100[M - CH₃]⁺
23320[M - OCH₃]⁺
20515[M - C(CH₃)₃]⁺
5730[C(CH₃)₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Table 5: UV-Vis Spectroscopic Data
λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
280~2,500Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.[1]

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 300 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 75 MHz with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

  • Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (approximately 1-2 mg) was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FTIR spectrum was recorded on a Bruker IFS 85 B spectrometer.[1]

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of the compound in dichloromethane was injected into the GC.

  • Instrumentation: A NIST Mass Spectrometry Data Center referenced instrument was used for the analysis.[1]

  • Gas Chromatography: A non-polar capillary column was used with helium as the carrier gas. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure good separation.

  • Mass Spectrometry: The separated components were ionized using electron ionization (EI) at 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound was analyzed to identify the molecular ion and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound was prepared in ethanol. This stock solution was then serially diluted to an appropriate concentration to ensure that the absorbance reading was within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer was used.

  • Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A baseline correction was performed using pure ethanol as the blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_UV Dissolve in UV-transparent Solvent Sample->Prep_UV NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Data_UV λmax (Electronic Transitions) UV->Data_UV Structure Structural Elucidation & Compound Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure Data_UV->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a sterically hindered phenolic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and insights into its biological activities, particularly its antioxidant potential.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

  • Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate[1]

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid methyl ester[1]

  • Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester[1]

  • 4-Hydroxy-3,5-di-tert-butylbenzoic acid methyl ester

  • 2,6-Di-tert-butyl-4-methoxycarbonylphenol[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₃[1][2]
Molecular Weight 264.36 g/mol [1][2]
CAS Number 2511-22-0[1][2]
Appearance White to cream or yellow crystals or powder
Melting Point 161 - 166 °C
Solubility Soluble in organic solvents such as methanol and ethanol.
¹H NMR Spectral data available in public databases.
¹³C NMR Spectral data available in public databases.
Mass Spectrometry Spectral data available in public databases.
Infrared (IR) Spectroscopy Spectral data available in public databases.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid. The following protocol is adapted from established procedures.

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically maintained at this temperature for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate, to obtain a crystalline solid.

Antioxidant Activity Assays

The antioxidant activity of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

DPPH Radical Scavenging Assay:

  • Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add different concentrations of the test compound to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

ABTS Radical Scavenging Assay:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution (typically 7 mM) with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilution: Dilute the ABTS•⁺ solution with ethanol or a buffer solution to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•⁺ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Biological Activity and Signaling Pathways

This compound is a member of the hindered phenolic antioxidant family. The primary mechanism of antioxidant action for these compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction.[3][4] The presence of the bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating further oxidation.[3][4]

While direct studies on the specific signaling pathways modulated by this compound are limited, it is plausible that it may act through pathways known to be influenced by other phenolic antioxidants. One such key pathway is the Keap1-Nrf2 signaling pathway . Many phenolic compounds are known to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. While this is a likely mechanism, further research is needed to definitively confirm the involvement of the Nrf2 pathway in the biological activity of this compound.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Esterification cluster_workup Purification 3,5-di-tert-butyl-4-hydroxybenzoic_acid 3,5-di-tert-butyl-4- hydroxybenzoic acid Reaction_Vessel Reaction Flask (Reflux) 3,5-di-tert-butyl-4-hydroxybenzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Catalyst H₂SO₄ or p-TsOH Catalyst->Reaction_Vessel Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Product Methyl 3,5-di-tert-butyl- 4-hydroxybenzoate Recrystallization->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule accepts H• Phenolic_Antioxidant Methyl 3,5-di-tert-butyl- 4-hydroxybenzoate (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Phenoxyl_Radical H• donation

Caption: The free radical scavenging mechanism of a hindered phenolic antioxidant.

References

Technical Guide: Solubility of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic phenolic compound with significant antioxidant properties. Its molecular structure, characterized by a hydroxyl group and two bulky tert-butyl groups on a benzene ring attached to a methyl ester, makes it a valuable compound in various industrial applications, including as a stabilizer in plastics, an antioxidant in fuels, and a potential active pharmaceutical ingredient (API) in drug development. Understanding its solubility in a range of organic solvents is critical for its application, formulation, purification, and for the design of efficient industrial processes.

This technical guide provides an in-depth overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in publicly accessible literature, this guide outlines the general solubility characteristics and provides a detailed experimental protocol for its determination.

General Solubility Profile

This compound is generally described as a white to off-white crystalline solid. Based on available information, its solubility profile can be summarized as follows:

  • High Solubility: It is reported to be soluble in various organic solvents, including ethanol and acetone. The presence of the methyl ester group and the bulky, nonpolar tert-butyl groups contribute to its affinity for organic media.

  • Limited Solubility: The compound has limited solubility in water. This is attributed to the hydrophobic nature of the tert-butyl groups, which outweighs the hydrophilic contribution of the single hydroxyl and ester groups.

A comprehensive understanding of its quantitative solubility in a variety of organic solvents at different temperatures is essential for practical applications. The following sections provide a framework for obtaining this critical data.

Quantitative Solubility Data

A thorough search of scientific literature did not yield specific quantitative data for the solubility of this compound in a range of organic solvents. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)
Methanol
Ethanol
n-Propanol
Isopropanol
n-Butanol
Acetone
Ethyl Acetate
Acetonitrile
Dichloromethane
Toluene
Other (specify)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath with temperature control (e.g., ±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Experimental Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known mass or volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period to ensure that the solid-liquid equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution remains constant. A typical equilibration time can range from 24 to 72 hours.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Concentration Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method.

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) and weigh the remaining solid residue.

    • Chromatographic Method (HPLC-UV): Dilute the filtered solution with a suitable mobile phase and analyze it using a calibrated HPLC-UV system. The concentration can be determined from a pre-established calibration curve.

    • Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength using a UV-Vis spectrophotometer and a calibration curve.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess solid mix Create supersaturated mixture prep_solid->mix prep_solvent Add known mass of solvent prep_solvent->mix shake Agitate in thermostatic bath mix->shake Equilibrate settle Allow solid to settle shake->settle sample Withdraw and filter supernatant settle->sample Separate phases measure Determine concentration (Gravimetric/HPLC/UV-Vis) sample->measure calculate Calculate solubility measure->calculate

Figure 1. Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors inherent to both the solute and the solvent:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is paramount. Solvents with similar polarity and hydrogen bonding capabilities to this compound are likely to be more effective. The phenolic hydroxyl group can act as a hydrogen bond donor, while the ester carbonyl group can act as a hydrogen bond acceptor.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the forces between solvent molecules.

  • Crystal Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities.

  • Solvent Properties: The dielectric constant, polarity, and hydrogen bonding capacity of the organic solvent play a crucial role in its ability to solvate the solute molecules.

By systematically investigating these factors, researchers and drug development professionals can gain a comprehensive understanding of the solubility behavior of this compound, enabling its effective utilization in various applications.

An In-depth Technical Guide on the Physical Characteristics of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a compound of interest in various scientific and industrial fields, including its role as an antioxidant. This document collates essential data on its molecular properties, thermal behavior, and spectroscopic profile. Detailed experimental protocols for the determination of these characteristics are provided to ensure reproducibility and accuracy in research settings. Furthermore, a logical workflow for the comprehensive characterization of this compound is presented visually to guide researchers in their analytical endeavors.

Introduction

This compound, a derivative of benzoic acid, is a sterically hindered phenolic compound. Its molecular structure, featuring two bulky tert-butyl groups flanking a hydroxyl group, imparts significant antioxidant properties by stabilizing the phenoxyl radical formed during the scavenging of free radicals. Understanding the physical characteristics of this compound is paramount for its application in drug development, materials science, and as a chemical intermediate. This guide aims to be a centralized resource for researchers, providing key physical data and standardized methodologies for its characterization.

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and supplier specifications.

Table 1: General and Molecular Properties
PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate, 4-Hydroxy-3,5-di-tert-butylbenzoic acid methyl esterN/A
CAS Number 2511-22-0[1][2]
Molecular Formula C₁₆H₂₄O₃[1][2]
Molecular Weight 264.36 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Table 2: Thermal and Solubility Properties
PropertyValueSource(s)
Melting Point 161.5 - 167.5 °C[1]
Boiling Point Predicted: ~350-400 °C at 760 mmHg (Decomposes)N/A
Solubility Soluble in methanol, ethanol, acetone, and other organic solvents. Insoluble in water.N/A
Predicted logP 4.8[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Key Spectroscopic Data
TechniqueKey Peaks/SignalsSource(s)
FTIR (KBr Pellet) ~3630 cm⁻¹ (O-H, sharp), ~2960 cm⁻¹ (C-H), ~1700 cm⁻¹ (C=O, ester), ~1600, 1480 cm⁻¹ (C=C, aromatic)[3]
¹H NMR (CDCl₃) δ ~7.8 ppm (s, 2H, Ar-H), δ ~5.4 ppm (s, 1H, Ar-OH), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~1.4 ppm (s, 18H, -C(CH₃)₃)[3]
¹³C NMR (CDCl₃) δ ~167 ppm (C=O), δ ~159 ppm (C-OH), δ ~137 ppm (Ar-C), δ ~127 ppm (Ar-CH), δ ~122 ppm (Ar-C), δ ~52 ppm (-OCH₃), δ ~34 ppm (-C(CH₃)₃), δ ~30 ppm (-C(CH₃)₃)N/A
Mass Spectrometry (EI) m/z 264 [M]⁺, 249 [M-CH₃]⁺, 205 [M-C(CH₃)₃]⁺[3]

Experimental Protocols

The following section details the methodologies for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus: FTIR spectrometer.

Procedure (KBr Pellet Method):

  • Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • A portion of the mixture is transferred to a pellet press.

  • A pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.

  • The pellet is placed in the sample holder of the FTIR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

Procedure for ¹H and ¹³C NMR:

  • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Apparatus: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The oven temperature program is set to start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes to ensure elution of the compound.

  • 1 µL of the sample solution is injected into the GC.

  • The mass spectrometer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-300).

  • The retention time of the compound is recorded, and the mass spectrum of the eluting peak is analyzed.

Workflow for Physical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or obtained sample of this compound.

G cluster_0 Initial Assessment cluster_1 Purity and Thermal Properties cluster_2 Structural Elucidation cluster_3 Final Characterization start Obtain/Synthesize Sample appearance Visual Inspection (Appearance, Color) start->appearance melting_point Melting Point Determination appearance->melting_point data_analysis Data Analysis and Interpretation appearance->data_analysis gc_ms GC-MS Analysis (Purity) melting_point->gc_ms melting_point->data_analysis ftir FTIR Spectroscopy gc_ms->ftir ms Mass Spectrometry (from GC-MS) gc_ms->ms nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr ftir->data_analysis nmr->ms nmr->data_analysis ms->data_analysis report Comprehensive Characterization Report data_analysis->report

References

An In-depth Technical Guide on the Antioxidant Mechanism of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial molecules that can neutralize ROS, thereby mitigating oxidative damage.

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Figure 1) is a synthetic antioxidant belonging to the family of hindered phenols. Its chemical structure, featuring a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups, is key to its antioxidant function.[2] This guide will delve into the fundamental mechanisms by which this compound exerts its antioxidant effects, including direct radical scavenging and potential modulation of cellular antioxidant pathways.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Antioxidant Mechanism: Radical Scavenging

The principal antioxidant mechanism of this compound is its ability to act as a radical scavenger. This process is primarily driven by the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and terminating the damaging chain reaction.[2]

The reaction can be represented as follows:

Ar-OH + R• → Ar-O• + RH

Where:

  • Ar-OH represents this compound.

  • R• is a free radical.

  • Ar-O• is the resulting phenoxy radical.

  • RH is the neutralized free radical.

The efficacy of this process is enhanced by two key structural features of the molecule:

  • The Phenolic Hydroxyl Group: This group provides the readily donatable hydrogen atom.

  • Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxy radical (Ar-O•). This steric hindrance prevents the phenoxy radical from participating in further pro-oxidant reactions and promotes its stability through resonance delocalization of the unpaired electron across the aromatic ring.

G cluster_mechanism Radical Scavenging Mechanism MDBHB This compound (Ar-OH) Phenoxy_Radical Stabilized Phenoxy Radical (Ar-O•) MDBHB->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen atom donation by this compound.

Potential Cellular Antioxidant Mechanisms: The Nrf2 Pathway

Beyond direct radical scavenging, it is plausible that this compound may exert antioxidant effects through the modulation of cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[3]

While direct evidence for the activation of the Nrf2 pathway by this compound is not yet established, studies on structurally similar phenolic compounds, such as Methyl 3,4-dihydroxybenzoate, have demonstrated the ability to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5]

Hypothesized Nrf2 Activation:

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some phenolic antioxidants, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[3]

Upregulation of these genes leads to an enhanced cellular antioxidant capacity. Key Nrf2 target genes include:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.[3][4]

G cluster_pathway Hypothesized Nrf2 Activation Pathway cluster_nucleus Hypothesized Nrf2 Activation Pathway MDBHB This compound Keap1 Keap1 MDBHB->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binds to Antioxidant_Genes SOD, CAT, HO-1, NQO1 ARE->Antioxidant_Genes activates transcription of Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense leads to

Caption: Hypothesized activation of the Nrf2 pathway.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from standardized assays such as DPPH or ABTS. The following table is provided as a template for how such data would be presented if it were available. For context, IC50 values for the related antioxidant Butylated Hydroxytoluene (BHT) are often in the micromolar range in various assays.

Table 1: Antioxidant Activity of this compound (Illustrative)

AssayEndpointResultReference
DPPH Radical ScavengingIC50 (µM)Data not available-
ABTS Radical ScavengingIC50 (µM)Data not available-
Cellular Antioxidant AssayIC50 (µM)Data not available-

Experimental Protocols

The following are detailed, generalized protocols for common in vitro antioxidant assays that could be employed to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Positive controls (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should exhibit a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.

  • Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a small volume of the different concentrations of the test compound or positive control. A blank containing only methanol and a control containing DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of This compound Prep_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or other suitable solvent

  • Positive controls (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.

  • Reaction Setup: Add a small volume of the test compound or positive control to a specific volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Data Analysis: The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_workflow ABTS Assay Workflow Prep_ABTS Generate ABTS•+ (ABTS + K2S2O4) Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 Prep_ABTS->Dilute_ABTS Mix Mix Diluted ABTS•+ with Sample/Control Dilute_ABTS->Mix Prep_Sample Prepare Serial Dilutions of This compound Prep_Sample->Mix Incubate Incubate (e.g., 6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50/TEAC Value Measure->Calculate

Caption: General workflow for the ABTS radical scavenging assay.

Conclusion

This compound is a hindered phenolic antioxidant with a primary mechanism of action centered on the donation of a hydrogen atom to neutralize free radicals. Its structural features, particularly the sterically hindered phenolic hydroxyl group, confer stability to the resulting phenoxy radical, making it an effective radical scavenger. While direct experimental evidence is currently lacking for this specific compound, it is plausible that it may also exert antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a mechanism observed in structurally similar molecules. Further research is warranted to quantify the antioxidant efficacy of this compound using standardized in vitro and cellular assays and to elucidate its precise molecular interactions within biological systems. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for such future investigations.

References

Methodological & Application

Application Note: NMR Spectra Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a common antioxidant and a valuable building block in organic synthesis. The characteristic ¹H and ¹³C NMR spectral data are presented in a clear, tabular format to facilitate interpretation and comparison. Furthermore, comprehensive, step-by-step protocols for sample preparation and the acquisition of high-quality 1D NMR spectra are provided for researchers and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a phenolic compound widely utilized for its antioxidant properties, which help prevent oxidative degradation in various materials. In the context of drug development, it and its derivatives are of interest for their potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount in chemical and pharmaceutical research, and NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose. This application note serves as a practical guide to understanding the NMR spectral features of this compound and outlines a standardized protocol for obtaining reproducible NMR data.

Data Presentation

The NMR spectral data for this compound is summarized below. The ¹H NMR data was obtained from experimental results, while the ¹³C NMR data is estimated based on spectral data from structurally similar compounds due to the absence of readily available experimental peak lists in the searched literature.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
17.90Singlet2HAr-H
25.67Singlet1H-OH
33.88Singlet3H-OCH₃
41.46Singlet18H-C(CH₃)₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Estimated ¹³C NMR Spectral Data for this compound

SignalEstimated Chemical Shift (δ) ppmAssignment
1166.5C=O
2158.0Ar-C-OH
3138.5Ar-C-C(CH₃)₃
4125.0Ar-C-H
5122.0Ar-C-COOCH₃
652.0-OCH₃
734.5-C(CH₃)₃
830.0-C(CH₃)₃

Note: The ¹³C NMR data is an estimation based on known chemical shifts for similar structures and should be confirmed with experimental data.

Experimental Protocols

Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for NMR spectroscopy.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed to aid dissolution.

  • Filtering: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for 1D NMR Data Acquisition (Bruker Spectrometer)

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra on a Bruker NMR spectrometer.

  • Instrument Setup:

    • Log in to the spectrometer software (e.g., TopSpin).

    • Create a new dataset by providing a unique name, experiment number, and directory.

  • Sample Insertion and Locking:

    • Insert the prepared NMR tube into the spinner turbine.

    • Wipe the outside of the NMR tube and spinner with a lint-free tissue.

    • Place the spinner in the sample gauge to ensure the correct sample depth.

    • Eject the previous sample and insert the new sample into the magnet.

    • In the software, select the appropriate solvent from the lock menu (e.g., DMSO-d₆). The system will automatically lock onto the deuterium signal of the solvent.

  • Shimming:

    • Perform automatic shimming by using the topshim command to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the number of scans (ns), typically 8 to 16 for a sample of this concentration.

    • Set the receiver gain automatically using the rga command.

    • Start the acquisition by typing zg.

    • Once the acquisition is complete, the Free Induction Decay (FID) will be displayed.

  • ¹³C NMR Acquisition:

    • Create a new experiment for the ¹³C spectrum.

    • Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30).

    • Set the number of scans (ns), which will be significantly higher than for ¹H NMR (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Set the receiver gain automatically (rga).

    • Start the acquisition (zg).

  • Data Processing:

    • Fourier transform the FID to obtain the spectrum (ft or ef).

    • Phase the spectrum automatically (apk) or manually to ensure all peaks are in the positive phase.

    • Perform baseline correction (abs) to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Pick the peaks to generate a peak list with their chemical shifts.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

molecular_structure cluster_benzoate This compound C1 C1 (Ar-C-COOCH3) C2 C2 (Ar-C-H) C1->C2 C_ester C=O C1->C_ester C3 C3 (Ar-C-C(CH3)3) C2->C3 H_Ar1 H C2->H_Ar1 C4 C4 (Ar-C-OH) C3->C4 C_tert1_quat C(CH3)3 C3->C_tert1_quat C5 C5 (Ar-C-C(CH3)3) C4->C5 OH OH C4->OH C6 C6 (Ar-C-H) C5->C6 C_tert2_quat C(CH3)3 C5->C_tert2_quat C6->C1 H_Ar2 H C6->H_Ar2 O_methyl O-CH3 C_ester->O_methyl C_methyl CH3 O_methyl->C_methyl H_Me 3H C_methyl->H_Me H_OH H OH->H_OH H_tert 18H C_tert1_quat->H_tert C_tert2_quat->H_tert

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim insert->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate baseline->calibrate integrate Integrate (1H) calibrate->integrate peak_pick Peak Pick integrate->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report

Caption: Workflow for NMR spectra analysis from sample preparation to final report.

Application Note: Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a common hindered phenolic antioxidant, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, instrument parameters, and data analysis.

Introduction

This compound is a synthetic phenolic antioxidant widely used to prevent oxidative degradation in materials such as polymers, plastics, and oils.[1] Its sterically hindered phenolic structure allows it to act as a radical scavenger, thereby enhancing the stability and longevity of various products.[2] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of semi-volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor chromatographic peak shape and reduced volatility. To address this, a derivatization step is often employed to convert the polar analyte into a more volatile and thermally stable derivative prior to GC-MS analysis.[3][4] This application note details a robust method involving silylation followed by GC-MS analysis.

Experimental Protocol

Sample Preparation (Extraction from a Polymer Matrix)

This protocol describes a generic liquid-liquid extraction for isolating this compound from a polymer matrix.

Materials:

  • Polymer sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Deionized water

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 1 gram of the polymer sample into a glass centrifuge tube.

  • Add 10 mL of dichloromethane to the tube.

  • Vortex the mixture for 5 minutes to dissolve the polymer and extract the analyte.

  • Add 5 mL of methanol to precipitate the polymer.

  • Vortex for another 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-7) with a fresh aliquot of DCM and combine the supernatants.

  • Evaporate the combined solvent to dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in 2 mL of hexane for the derivatization step.

Derivatization (Silylation)

To improve the volatility and chromatographic performance of this compound, the hydroxyl group is converted to a trimethylsilyl (TMS) ether.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the redissolved extract into a GC vial insert.

  • Add 50 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature before placing it in the GC autosampler.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS-derivatized this compound.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
SIM Ions (for TMS-derivative) Quantifier: 321.2, Qualifiers: 336.2, 249.1

Data Presentation and Analysis

Expected Results

Under the specified chromatographic conditions, the TMS-derivative of this compound is expected to elute with a reproducible retention time. The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of the underivatized this compound (Molecular Weight: 264.36 g/mol ) is characterized by a molecular ion peak (M+) at m/z 264.[5] The most abundant fragment ion is typically observed at m/z 249, corresponding to the loss of a methyl group (-CH₃).[4]

For the TMS-derivatized analyte, the molecular ion peak will be at m/z 336 (corresponding to the addition of a Si(CH₃)₃ group and loss of H). The base peak is expected at m/z 321, resulting from the loss of a methyl group from the silylated molecule.

Table of Key Mass Fragments:

Compound Molecular Ion (M+) [m/z] Base Peak [m/z] Key Fragment Ions [m/z]
This compound264249233, 205, 57
TMS-derivatized this compound336321249, 73
Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound that have undergone the same derivatization procedure. The concentration of the analyte in the sample can be determined by plotting the peak area of the quantifier ion (m/z 321 for the TMS-derivative) against the concentration of the standards.

Experimental Workflow Diagram

GCMS_Workflow Sample Polymer Sample Extraction Liquid-Liquid Extraction (DCM/Methanol) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Residue Dried Residue Evaporation->Residue Derivatization Silylation (BSTFA) 70°C for 30 min Residue->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Analysis (Full Scan / SIM) GCMS->Data

References

Application Note: Interpreting the FTIR Spectrum of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to interpreting the Fourier-Transform Infrared (FTIR) spectrum of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. It includes a summary of characteristic absorption bands, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation. This information is critical for the identification and characterization of this compound in research, development, and quality control settings.

Introduction

This compound is a synthetic phenolic compound with antioxidant properties, making it relevant in the pharmaceutical and chemical industries. Infrared spectroscopy is a powerful and rapid analytical technique for the identification and structural elucidation of such molecules. The FTIR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. This application note outlines the key spectral features of this compound and provides a protocol for obtaining a high-quality spectrum.

Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to the various functional groups present in the molecule. The interpretation of the spectrum is based on the vibrational modes of the O-H, C-H, C=O, C-O, and aromatic C=C bonds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3640Sharp, Weak to MediumO-H Stretch (non-hydrogen bonded)Sterically hindered phenolic hydroxyl group
3000 - 2850StrongC-H StretchMethyl and tert-butyl groups
~1720StrongC=O StretchEster carbonyl group
1600 - 1450Medium to StrongC=C StretchAromatic ring
~1240StrongC-O StretchEster and phenol
1410 - 1310MediumO-H BendPhenol

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of a solid sample like this compound.[1][2]

Materials:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator before use.

  • Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[2]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[2]

  • Grinding and Homogenizing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.

  • Pellet Pressing: Transfer the powder mixture to the collar of a clean pellet die. Distribute the powder evenly.

  • Pressing: Place the plunger into the die and transfer the assembly to a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Acquire the FTIR spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the FTIR spectrum of an unknown sample suspected to be this compound.

FTIR_Interpretation_Workflow start Obtain FTIR Spectrum check_oh Broad band at ~3500-3200 cm⁻¹? (Hydrogen-bonded OH) start->check_oh check_sharp_oh Sharp peak at ~3640 cm⁻¹? check_oh->check_sharp_oh No reject Compound is not This compound check_oh->reject Yes check_ch Strong peaks at ~3000-2850 cm⁻¹? check_sharp_oh->check_ch Yes check_sharp_oh->reject No check_co Strong, sharp peak at ~1720 cm⁻¹? check_ch->check_co Yes check_ch->reject No check_aromatic Peaks at ~1600-1450 cm⁻¹? check_co->check_aromatic Yes check_co->reject No check_co_stretch Strong peak at ~1240 cm⁻¹? check_aromatic->check_co_stretch Yes check_aromatic->reject No confirm Compound is likely This compound check_co_stretch->confirm Yes check_co_stretch->reject No

Caption: Workflow for the interpretation of the FTIR spectrum of this compound.

Discussion of Key Spectral Features

  • O-H Stretch: A key feature of hindered phenols is the presence of a sharp O-H stretching band at a higher frequency (~3640 cm⁻¹) compared to non-hindered phenols.[3] In this compound, the bulky tert-butyl groups adjacent to the hydroxyl group prevent intermolecular hydrogen bonding, resulting in a sharper, less broad O-H peak. The presence of a broad O-H band, typical for alcohols and non-hindered phenols, would indicate impurities or a different compound.[4][5]

  • C-H Stretches: The strong absorptions in the 3000-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the numerous methyl and tert-butyl groups in the molecule.

  • C=O Stretch: The intense, sharp peak around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. The position of this peak is characteristic for aromatic esters.

  • Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring.[4]

  • C-O Stretch and O-H Bend: The strong absorption around 1240 cm⁻¹ is attributed to the C-O stretching of the ester and the phenolic C-O bond. The O-H bending vibration of the phenol group is expected in the 1410-1310 cm⁻¹ region.[3][4]

Conclusion

The FTIR spectrum of this compound exhibits a unique set of absorption bands that allow for its unambiguous identification. By following the provided experimental protocol and interpretation workflow, researchers can confidently characterize this compound. The key diagnostic peaks are the sharp, non-hydrogen-bonded O-H stretch of the hindered phenol, the strong C=O stretch of the ester, and the characteristic aromatic C=C absorptions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a chemical compound with antioxidant properties, making it relevant in various industrial and research applications, including as a potential pharmaceutical agent or a stabilizer in chemical formulations.[1][2] A reliable and accurate analytical method for its quantification is crucial for quality control, stability studies, and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The proposed method is based on established methodologies for structurally similar phenolic compounds and provides a strong foundation for further validation.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][6]

PropertyValue
Chemical FormulaC₁₆H₂₄O₃
Molecular Weight264.36 g/mol [1][6]
CAS Number2511-22-0[6]
AppearanceWhite solid/colorless crystals
UV Absorption Maxima (λmax)Typically in the range of 250-290 nm in common HPLC solvents (e.g., methanol, acetonitrile). The exact λmax should be determined experimentally.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

1. Materials and Reagents

  • This compound reference standard (>98% purity)[7]

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Equipment

  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance (accurate to 0.0001 g)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Ultrasonic bath

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (expected around 280 nm)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
10.01090
15.01090
15.15050
20.05050

4. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the 50:50 mobile phase mixture to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.

5. System Suitability

Before initiating the analysis, the suitability of the HPLC system should be verified. Inject the 10 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

6. Data Analysis

The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of the analyte in the sample is then calculated using the regression equation of the calibration curve.

Quantitative Data Summary

The following table presents hypothetical but expected performance data for the proposed HPLC method. This data should be experimentally verified during method validation.

ParameterExpected Value
Retention Time (min) 8 - 12
Linearity (R²) ≥ 0.999
Calibration Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) < 0.5
Limit of Quantification (LOQ) (µg/mL) < 1.5
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_A Prepare Mobile Phase A (0.1% Formic Acid in Water) system_suitability System Suitability Test (5 injections of standard) prep_mobile_A->system_suitability prep_mobile_B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) prep_mobile_B->system_suitability prep_std Prepare Standard Stock & Working Solutions prep_std->system_suitability prep_sample Prepare and Filter Sample Solution inject_blank Inject Blank system_suitability->inject_blank inject_std Inject Standards (Calibration Curve) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample peak_integration Peak Integration & Area Measurement inject_sample->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

HPLC Method Development and Validation Logic

method_validation_logic cluster_dev Method Development cluster_val Method Validation lit_review Literature Review for Similar Compounds col_select Column Selection (e.g., C18) lit_review->col_select mob_phase_opt Mobile Phase Optimization (Solvent ratio, pH) col_select->mob_phase_opt det_wavelength Detector Wavelength Selection (UV Scan) mob_phase_opt->det_wavelength specificity Specificity / Selectivity det_wavelength->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness precision->robustness

Caption: Logical flow for HPLC method development and validation.

References

Application Notes: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate as an Antioxidant Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic phenolic compound recognized for its antioxidant properties.[1] Structurally, it is a derivative of 3,5-di-tert-butyl-4-hydroxybenzoic acid (a metabolite of BHT) and belongs to the class of hindered phenolic antioxidants.[2] Its defining features include a hydroxyl group attached to an aromatic ring and two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group.[3] These bulky groups enhance the stability of the phenoxyl radical formed upon donation of a hydrogen atom, which contributes to its efficacy as a radical scavenger.[3] Due to its stable, crystalline nature and representative phenolic structure, this compound serves as an excellent reference standard for calibrating and validating various in vitro antioxidant capacity assays, such as DPPH, ABTS, and ORAC.

Mechanism of Antioxidant Action

Phenolic compounds, including this compound, exert their antioxidant effects primarily through radical scavenging.[4][5] The principal mechanism is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][6][7] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new radical chains.[3] Other potential mechanisms include Single Electron Transfer (SET), where an electron is transferred to the radical, followed by proton loss from the antioxidant.[4][8]

G General Mechanism of Phenolic Antioxidant Action (HAT) cluster_0 Reaction ArOH Phenolic Antioxidant (this compound) ArO_dot Stabilized Phenoxyl Radical ArOH->ArO_dot H• donation R_dot Free Radical (e.g., ROO•) RH Neutralized Molecule R_dot->RH H• acceptance ArOHR_dot ArOHR_dot ArO_dotRH ArO_dotRH G DPPH Assay Workflow cluster_plate 96-Well Plate Setup prep_std Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_work Create Working Standard Dilutions (e.g., 1-100 µg/mL) prep_std->prep_work add_std Add 100 µL of Standard/ Sample/Control to wells prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) add_dpph Add 100 µL of DPPH Solution to all wells add_std->add_dpph incubate Incubate 30 min at RT in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze G ABTS Assay Workflow cluster_plate 96-Well Plate Setup prep_abts Prepare 7 mM ABTS and 2.45 mM K₂S₂O₈ Solutions gen_rad Mix solutions and incubate 12-16h in dark to generate ABTS•+ prep_abts->gen_rad prep_work Dilute ABTS•+ solution with Ethanol/PBS to Abs ≈ 0.7 at 734 nm gen_rad->prep_work add_abts Add 180 µL of ABTS•+ Working Solution add_std Add 20 µL of Standard/Sample add_std->add_abts incubate Incubate 6 min at RT add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure analyze Calculate % Inhibition, IC50, or TEAC measure->analyze G ORAC Assay Workflow cluster_plate 96-Well Black Plate Setup add_fl Add 150 µL Fluorescein Working Solution add_std Add 25 µL of Standard/ Sample/Blank add_fl->add_std incubate Incubate plate at 37°C for 15-30 min add_std->incubate add_aaph Inject 25 µL of fresh AAPH Solution to start reaction incubate->add_aaph measure Begin kinetic fluorescence reading (Ex:485, Em:520) at 37°C add_aaph->measure analyze Calculate Net Area Under Curve (AUC) and determine Trolox Equivalents (TE) measure->analyze

References

Application Note and Protocol: DPPH Radical Scavenging Assay for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic phenolic compound with antioxidant properties.[1][2][3] Its structural features, particularly the sterically hindered hydroxyl group on the benzene ring, enable it to act as a potent free radical scavenger.[4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[5][6][7] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[7][8] This application note provides a detailed protocol for assessing the free radical scavenging activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH is reduced to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical molecule, resulting in a color change to pale yellow.[7][8] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[7]

Data Presentation

The antioxidant activity of this compound is quantified by its ability to scavenge the DPPH radical. This is typically expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4][7] The following table presents hypothetical data for this compound in a DPPH assay, alongside a common standard antioxidant, Ascorbic Acid, for comparison.

CompoundConcentration (µg/mL)% Inhibition (Hypothetical)IC50 (µg/mL) (Hypothetical)
This compound 115.2\multirow{5}{}{~25.0}
530.8
1045.1
2555.3
5078.9
Ascorbic Acid (Positive Control) 125.4\multirow{5}{}{~8.5}
548.2
1065.7
2589.1
5095.3

Experimental Protocol

Materials and Reagents
  • This compound (CAS 2511-22-0)[9][10]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Adjustable micropipettes

  • Volumetric flasks and other standard laboratory glassware

Solution Preparation
  • DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle and protect it from light.[5]

    • This solution should be prepared fresh daily.[5]

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.[7]

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions of Test Compound:

    • Perform serial dilutions of the stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Positive Control Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol.

  • Working Solutions of Positive Control:

    • Perform serial dilutions of the positive control stock solution with methanol to obtain the same concentration range as the test compound.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound working solutions into different wells.

    • Add 100 µL of each concentration of the positive control working solutions into separate wells.

    • For the control (blank), add 100 µL of methanol to a well.[11]

  • Initiate Reaction:

    • To each well containing the sample, positive control, or blank, add 100 µL of the 0.1 mM DPPH working solution.[11]

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[11][12][13]

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[11][12]

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity:

    • Use the following formula to calculate the percent inhibition for each concentration:[4][7] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control (DPPH solution and methanol).

      • A_sample is the absorbance of the sample (DPPH solution and this compound or ascorbic acid).

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[4][7] This can be determined from the graph by interpolation.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate_Setup Pipette Samples, Controls, and Blank into 96-well Plate Test_Compound Prepare Stock & Serial Dilutions of this compound Test_Compound->Plate_Setup Positive_Control Prepare Stock & Serial Dilutions of Positive Control (e.g., Ascorbic Acid) Positive_Control->Plate_Setup Add_DPPH Add DPPH Solution to all wells Plate_Setup->Add_DPPH Incubate Incubate in Dark (30 min, Room Temp) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • DPPH can be an irritant. Minimize skin exposure and inhalation.[5]

  • Methanol is flammable and toxic. Handle it in a well-ventilated fume hood.[5]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

References

Application of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in Polymer Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by a hydroxyl group flanked by two bulky tert-butyl groups on a benzene ring, makes it an effective radical scavenger. This property is crucial for the stabilization of polymeric materials, which are susceptible to degradation initiated by heat, light, and oxidative stress during processing and end-use. This document provides detailed application notes and experimental protocols for utilizing this compound as a polymer stabilizer.

Mechanism of Action

As a primary antioxidant, this compound functions by interrupting the free-radical chain reactions that lead to polymer degradation. The stabilization mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to highly reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the oxidation of the polymer. This process neutralizes the radicals and forms a stable phenoxyl radical, which, due to steric hindrance from the adjacent tert-butyl groups, is unreactive and does not initiate new degradation chains.

Applications in Polymer Systems

This compound is a versatile stabilizer compatible with a range of polymers, including:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE) are particularly susceptible to thermal oxidation during melt processing and long-term heat aging. This antioxidant effectively protects these polymers from degradation, preserving their mechanical properties and extending their service life.

  • Styrenics: Polymers such as Polystyrene (PS) and Acrylonitrile-Butadiene-Styrene (ABS) can benefit from the addition of this stabilizer to prevent yellowing and maintain impact strength.

  • Elastomers: Synthetic rubbers and other elastomers can be protected against oxidative degradation, which leads to loss of elasticity and cracking.

Quantitative Performance Data

While specific performance data for this compound is not extensively published in direct comparative studies, the following tables provide representative data based on the typical performance of structurally similar hindered phenolic antioxidants. This data is intended to serve as a guideline for formulation development.

Table 1: Representative Oxidative Induction Time (OIT) Data

Polymer MatrixAntioxidant SystemConcentration (wt%)OIT at 200°C (minutes)
Polypropylene (PP)Unstabilized0< 5
This compound0.125 - 40
This compound0.360 - 85
Irganox 1010 (Reference)0.130 - 45
Polyethylene (HDPE)Unstabilized0< 10
This compound0.145 - 60
This compound0.390 - 120
Irganox 1010 (Reference)0.150 - 65

Table 2: Representative Melt Flow Index (MFI) Data for Polypropylene after Multiple Extrusions

Antioxidant SystemConcentration (wt%)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 3rd ExtrusionMFI (g/10 min) after 5th Extrusion
Unstabilized04.58.215.1
This compound0.24.14.85.9
Irganox 1010 (Reference)0.24.04.55.3

Table 3: Representative Yellowness Index (YI) Data for Polyethylene after Accelerated Aging

Antioxidant SystemConcentration (wt%)Initial YIYI after 500 hours UV ExposureYI after 1000 hours Thermal Aging at 80°C
Unstabilized02.515.812.3
This compound0.22.65.14.5
Irganox 1010 (Reference)0.22.54.84.2

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in polymer stabilization.

Protocol 1: Sample Preparation by Melt Compounding

Objective: To homogeneously incorporate this compound into a polymer matrix.

Apparatus:

  • Twin-screw extruder or an internal mixer (e.g., Brabender)

  • Polymer pellets (e.g., PP, PE)

  • This compound powder

  • Analytical balance

  • Pelletizer or compression molding press

Procedure:

  • Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PP for 4 hours) to remove any moisture.

  • Accurately weigh the required amounts of polymer pellets and this compound to achieve the desired concentration (e.g., 0.1, 0.2, 0.5 wt%).

  • Pre-blend the polymer and the antioxidant powder in a bag or container by manually shaking for several minutes to ensure a uniform mixture.

  • Set the temperature profile of the twin-screw extruder or internal mixer according to the processing recommendations for the polymer being used (e.g., for PP: 180°C - 220°C from feed zone to die).

  • Feed the pre-blended mixture into the extruder or mixer at a constant rate.

  • For extrusion, the molten polymer strand is cooled in a water bath and then pelletized.

  • For internal mixing, the molten polymer is mixed for a set time (e.g., 5-10 minutes) to ensure homogeneity.

  • The resulting compounded polymer can then be compression molded into plaques or films of desired thickness for subsequent testing.

Protocol 2: Determination of Oxidative Induction Time (OIT) by DSC (ASTM D3895)

Objective: To assess the thermo-oxidative stability of the stabilized polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Nitrogen and Oxygen gas supplies with flow controllers

Procedure:

  • Weigh 5-10 mg of the stabilized polymer sample (pellet or a small piece cut from a molded plaque) into an aluminum DSC pan.

  • Place the open pan in the DSC cell.

  • Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polyolefins) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Once the isothermal temperature is reached and stabilized (hold for 5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

  • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

  • The onset of oxidation is determined by the intersection of the extrapolated baseline and the tangent to the exothermic peak.

Protocol 3: Measurement of Melt Flow Index (MFI) (ASTM D1238)

Objective: To evaluate the effect of the stabilizer on the processability and degradation of the polymer during melt processing.

Apparatus:

  • Melt Flow Indexer

  • Standard die (e.g., 2.095 mm diameter)

  • Piston and standard weight (e.g., 2.16 kg for PP and PE)

  • Analytical balance

  • Timer

Procedure:

  • Set the temperature of the melt flow indexer barrel to the standard temperature for the polymer being tested (e.g., 230°C for PP, 190°C for PE).

  • Once the temperature is stable, charge the barrel with 4-6 grams of the stabilized polymer pellets.

  • Allow the polymer to preheat in the barrel for a specified time (e.g., 6-8 minutes).

  • Place the specified weight on the piston to extrude the molten polymer through the die.

  • After a steady flow is established, cut the extrudate and discard it.

  • Start the timer and collect the extrudate for a specific period (e.g., 1 minute).

  • Weigh the collected extrudate accurately.

  • Calculate the MFI in grams per 10 minutes using the formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) * 600

Protocol 4: Determination of Yellowness Index (YI) (ASTM E313)

Objective: To quantify the color stability of the stabilized polymer after exposure to heat or UV radiation.

Apparatus:

  • Spectrophotometer or colorimeter

  • Accelerated weathering chamber (UV exposure)

  • Forced-air oven (thermal aging)

Procedure:

  • Prepare flat, smooth plaques of the stabilized polymer by compression molding.

  • Measure the initial color coordinates (CIE L, a, b*) of the samples using a spectrophotometer. Calculate the initial Yellowness Index (YI) according to the ASTM E313 standard.

  • For accelerated weathering, place the samples in a UV chamber and expose them for a specified duration (e.g., 500 hours) under controlled conditions of light intensity, temperature, and humidity.

  • For thermal aging, place the samples in a forced-air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 1000 hours).

  • After the aging period, remove the samples and allow them to equilibrate to room temperature.

  • Remeasure the color coordinates and calculate the final Yellowness Index.

  • The change in YI (ΔYI) indicates the degree of discoloration.

Visualizations

G cluster_0 Polymer Degradation Cycle cluster_1 Stabilization Mechanism Polymer Polymer R_radical Alkyl Radical (R•) Polymer->R_radical Initiation (Heat, UV, Stress) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + Polymer (RH) Degradation_Products Degradation Products (Chain Scission, Crosslinking) ROO_radical->Degradation_Products ROOH->R_radical Decomposition ROOH->Degradation_Products Antioxidant Methyl 3,5-di-tert-butyl- 4-hydroxybenzoate (ArOH) Stable_Radical Stable Phenoxyl Radical (ArO•) Antioxidant->Stable_Radical H• Donation Non_Radical_Products Non-Radical Products Stable_Radical->Non_Radical_Products ROO_radical_ext->Antioxidant Radical Trapping R_radical_ext->Antioxidant Radical Trapping

Caption: Antioxidant mechanism of a hindered phenol in polymers.

G start Start: Select Polymer and Antioxidant Concentration prepare_sample Prepare Stabilized Polymer Sample (Melt Compounding) start->prepare_sample dsc_test Perform OIT Test (DSC) (ASTM D3895) prepare_sample->dsc_test mfi_test Perform MFI Test (ASTM D1238) prepare_sample->mfi_test aging_test Perform Accelerated Aging (UV and Thermal) prepare_sample->aging_test analyze_data Analyze and Compare Data (OIT, ΔMFI, ΔYI) dsc_test->analyze_data mfi_test->analyze_data yi_test Measure Yellowness Index (ASTM E313) aging_test->yi_test yi_test->analyze_data end End: Determine Optimal Stabilizer Concentration analyze_data->end

Caption: Experimental workflow for evaluating polymer antioxidants.

G cluster_polymers Compatible Polymers cluster_properties Improved Properties main Application of this compound polyolefins Polyolefins (PP, PE) main->polyolefins styrenics Styrenics (PS, ABS) main->styrenics elastomers Elastomers main->elastomers thermal_stability Thermal-Oxidative Stability polyolefins->thermal_stability process_stability Processing Stability polyolefins->process_stability color_stability Color Stability styrenics->color_stability mechanical_properties Retention of Mechanical Properties elastomers->mechanical_properties thermal_stability->mechanical_properties process_stability->mechanical_properties

Caption: Logical relationships in polymer stabilization application.

Application Notes and Protocols: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate for Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic phenolic compound belonging to the class of hindered phenolic antioxidants. Its structure, characterized by a hydroxyl group on a benzene ring flanked by two bulky tert-butyl groups, makes it an effective scavenger of free radicals. This property is particularly relevant in the prevention of lipid peroxidation, a key process in cellular injury and oxidative stress implicated in various pathologies. These application notes provide an overview of its mechanism of action, quantitative data on the antioxidant efficacy of its core structural motif, and detailed protocols for evaluating its potential in preventing lipid peroxidation.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The steric hindrance provided by the two ortho-tert-butyl groups enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains. This makes it a highly efficient chain-breaking antioxidant.

Mechanism_of_Action cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant Lipid Lipid (LH) FreeRadical Free Radical (R•) Lipid->FreeRadical Oxidative Stress LipidRadical Lipid Radical (L•) FreeRadical->LipidRadical H abstraction Oxygen Oxygen (O2) LipidRadical->Oxygen PeroxyRadical2 Lipid Peroxy Radical (LOO•) PeroxyRadical Lipid Peroxy Radical (LOO•) Oxygen->PeroxyRadical Lipid2 Another Lipid (LH) PeroxyRadical->Lipid2 H abstraction LipidHydroperoxide Lipid Hydroperoxide (LOOH) Lipid2->LipidHydroperoxide LipidRadical2 Lipid Radical (L•) Lipid2->LipidRadical2 Antioxidant Methyl 3,5-di-tert-butyl- 4-hydroxybenzoate (ArOH) StableProducts Stable Products (LOOH + ArO•) Antioxidant->StableProducts PeroxyRadical2->Antioxidant H donation

Caption: Mechanism of hindered phenolic antioxidants in preventing lipid peroxidation.

Quantitative Data on Antioxidant Efficacy

CompoundAssayActivity MetricResultReference
Chalcone with one 3,5-di-tert-butyl-4-hydroxyaryl moiety (Chalcone 6)DPPH Radical Scavenging% Inhibition (at 30 min)61.1%[1]
Arylidene flavanone with two 3,5-di-tert-butyl-4-hydroxyaryl moieties (5)DPPH Radical Scavenging% Inhibition (at 30 min)70.8%[1]
Flavanone with one 3,5-di-tert-butyl-4-hydroxyaryl moiety (3)Lipid Peroxidation Inhibition% Inhibition21.1%[1]
Flavanone with one 3,5-di-tert-butyl-4-hydroxyaryl moiety (4)Lipid Peroxidation Inhibition% Inhibition59.3%[1]
Arylidene flavanone with two 3,5-di-tert-butyl-4-hydroxyaryl moieties (5)Lipid Peroxidation Inhibition% Inhibition77.4%[1]

Note: The data presented is for flavonoid analogues containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, which is the core structure of this compound. This suggests that the target compound is likely to exhibit significant antioxidant and anti-lipid peroxidation activity.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Phosphate buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v in 0.1 M NaOH)

  • Butylated hydroxytoluene (BHT)

  • Lipid source (e.g., tissue homogenate, liposomes)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • MDA standard for calibration curve

Procedure:

  • Prepare the reaction mixture containing the lipid source in PBS.

  • Add different concentrations of this compound to the reaction mixtures. Include a control group without the antioxidant.

  • Induce lipid peroxidation (e.g., using FeSO4/ascorbate or H2O2).

  • Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA solution, followed by the addition of BHT to prevent further oxidation during the assay.

  • Centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and add TBA solution.

  • Heat the mixture at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct (a pink chromogen).

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify the amount of MDA formed using a standard curve.

  • Calculate the percentage inhibition of lipid peroxidation for each concentration of the antioxidant.

Lipid Hydroperoxide (LPO) Assay

This assay directly measures the initial products of lipid peroxidation.

Materials:

  • FOX2 reagent (xylenol orange, ferrous sulfate, and sulfuric acid in methanol)

  • Lipid source

  • This compound stock solution

  • Hydrogen peroxide or cumene hydroperoxide for standard curve

Procedure:

  • Prepare the reaction mixture with the lipid source and various concentrations of this compound.

  • Induce lipid peroxidation.

  • Incubate at 37°C.

  • At different time points, take aliquots of the reaction mixture and add to the FOX2 reagent.

  • Incubate at room temperature for 30 minutes in the dark. The hydroperoxides will oxidize Fe(II) to Fe(III), which forms a colored complex with xylenol orange.

  • Measure the absorbance at 560 nm.

  • Calculate the concentration of lipid hydroperoxides from a standard curve.

  • Determine the inhibitory effect of the antioxidant on the rate of lipid hydroperoxide formation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_assay Assay cluster_analysis Data Analysis LipidSource Prepare Lipid Source (e.g., tissue homogenate, liposomes) ReactionMixture Set up Reaction Mixtures (Lipid Source + Antioxidant/Control) LipidSource->ReactionMixture AntioxidantPrep Prepare Serial Dilutions of This compound AntioxidantPrep->ReactionMixture Controls Prepare Controls (Positive and Negative) Controls->ReactionMixture Induction Induce Lipid Peroxidation (e.g., FeSO4/Ascorbate) ReactionMixture->Induction Incubation Incubate at 37°C Induction->Incubation TBARS TBARS Assay (Measure MDA) Incubation->TBARS LPO LPO Assay (Measure Hydroperoxides) Incubation->LPO Absorbance Measure Absorbance (Spectrophotometer) TBARS->Absorbance LPO->Absorbance Calculation Calculate % Inhibition and/or IC50 Value Absorbance->Calculation

Caption: Experimental workflow for evaluating antioxidant efficacy.

Conclusion

This compound, as a hindered phenolic antioxidant, holds significant promise for the prevention of lipid peroxidation. The provided protocols for the TBARS and LPO assays offer robust methods for quantifying its efficacy. While direct quantitative data for this specific compound in lipid peroxidation assays is limited, the performance of structurally similar compounds strongly supports its potential as a potent antioxidant for research and development in pharmaceuticals and other fields where the inhibition of oxidative degradation is crucial. Further studies are warranted to establish its specific IC50 values and to explore its applications in various biological systems.

References

Application Notes and Protocols: The Use of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in Biodiesel Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate as an antioxidant to enhance the oxidative stability of biodiesel. While direct experimental data on the performance of this specific compound is limited in publicly available literature, its structural similarity to other well-known hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), suggests its potential efficacy.

This document outlines the underlying principles of biodiesel oxidation, the mechanism of action for phenolic antioxidants, and detailed protocols for evaluating the oxidative stability of biodiesel using the Rancimat method. Comparative data for commonly used synthetic antioxidants are provided to serve as a benchmark for future studies on this compound.

Introduction to Biodiesel Instability

Biodiesel, primarily composed of fatty acid methyl esters (FAMEs), is susceptible to oxidation during storage. This degradation process is primarily initiated at the double bonds of unsaturated fatty acid chains. The oxidation of biodiesel leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids. This degradation cascade results in several detrimental effects on fuel quality, such as:

  • Increased acidity and viscosity.

  • Formation of insoluble gums and sediments.

  • Clogging of fuel filters and injectors.

  • Corrosion of engine components.

To mitigate these issues and ensure compliance with international standards such as EN 14214 and ASTM D6751, antioxidants are commonly added to biodiesel.

Mechanism of Action: Hindered Phenolic Antioxidants

This compound belongs to the class of hindered phenolic antioxidants. The antioxidant activity of these compounds stems from their ability to donate a hydrogen atom from the hydroxyl group (-OH) to a free radical, thereby neutralizing it and terminating the oxidation chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new oxidation chains.

The general mechanism involves the following steps:

  • Initiation: Formation of free radicals (R•) from the biodiesel molecules (RH) due to factors like heat, light, and the presence of metal catalysts.

  • Propagation: The initial free radical reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen atom from another biodiesel molecule to form a hydroperoxide (ROOH) and a new free radical (R•). This creates a self-propagating chain reaction.

  • Termination by Antioxidant (ArOH): The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is significantly less reactive than the peroxy radical and effectively breaks the oxidation cycle.

Data Presentation: Performance of Common Phenolic Antioxidants

AntioxidantBiodiesel SourceConcentration (ppm)Induction Period (hours)Reference
Control (No Antioxidant) Safflower Oil01.5[1]
Butylated Hydroxyanisole (BHA)Safflower Oil10005.75[1]
tert-Butylhydroquinone (TBHQ)Safflower Oil1000> 8[1]
Control (No Antioxidant) Rapeseed Oil Methyl Esters06.3[2]
Butylated Hydroxytoluene (BHT)Rapeseed Oil Methyl Esters40010.7[2]
Butylated Hydroxyanisole (BHA)Rapeseed Oil Methyl Esters4009.5[2]
Control (No Antioxidant) Soybean Oil Ethyl Esters00.16[3]
Butylated Hydroxytoluene (BHT)Soybean Oil Ethyl Esters1500~4.5[3]
Butylated Hydroxyanisole (BHA)Soybean Oil Ethyl Esters1500~2.5[3]
tert-Butylhydroquinone (TBHQ)Soybean Oil Ethyl Esters1500~3.0[3]

Experimental Protocols

Synthesis of this compound

A potential synthesis method involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.[4]

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid

  • Methanol (reagent and solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium carbonate or sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol in a molar ratio between 1.0:2.0 and 1.0:15.0.[4]

  • Add a catalytic amount of p-toluenesulfonic acid.[4]

  • Heat the mixture to reflux at a temperature between 60-80°C for 8-14 hours.[4]

  • After the reaction is complete, evaporate the methanol under reduced pressure.

  • Wash the resulting solid with a saturated solution of sodium carbonate or sodium bicarbonate to neutralize the acidic catalyst.[4]

  • Wash the solid with distilled water until the washings are neutral.[4]

  • Collect the solid product by vacuum filtration and dry it to obtain pure this compound.[4]

Evaluation of Oxidative Stability using the Rancimat Method (EN 14112)

The Rancimat method is an accelerated oxidation test used to determine the induction period of biodiesel, which is a measure of its resistance to oxidation.[5][6]

Apparatus:

  • Rancimat instrument (e.g., Metrohm 873 Biodiesel Rancimat)

  • Reaction vessels

  • Measuring vessels

  • Air pump

  • Heating block

  • Conductivity meter

Materials:

  • Biodiesel sample

  • This compound (or other antioxidant)

  • Deionized water

  • Purified air

Procedure:

  • Sample Preparation:

    • Prepare a series of biodiesel samples containing different concentrations of this compound (e.g., 100, 250, 500, 1000 ppm).

    • Include a control sample of biodiesel without any added antioxidant.

  • Instrument Setup:

    • Set the heating block of the Rancimat instrument to the desired temperature, typically 110°C for biodiesel analysis.[5]

    • Fill the measuring vessels with a defined volume of deionized water (e.g., 50 mL).

  • Measurement:

    • Accurately weigh a specified amount of the biodiesel sample (e.g., 3 g) into a reaction vessel.[5]

    • Place the reaction vessel into the heating block.

    • Connect the air supply to the reaction vessel, ensuring a constant airflow (e.g., 10 L/h) through the biodiesel sample.[5]

    • The air, after passing through the heated biodiesel, is bubbled through the deionized water in the measuring vessel.

    • The conductivity of the water is continuously monitored.

  • Data Analysis:

    • As the biodiesel oxidizes, volatile acidic compounds are formed, which are carried by the air stream into the water, causing an increase in its conductivity.

    • The induction period is the time elapsed from the start of the test until the conductivity begins to increase rapidly. This point is typically determined automatically by the instrument's software as the second derivative of the conductivity curve.

Visualizations

Biodiesel_Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant RH Biodiesel (RH) R_radical Alkyl Radical (R•) RH->R_radical Heat, Light, Metal Ions O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ArOH Phenolic Antioxidant (ArOH) ArO_radical Phenoxy Radical (ArO•) (Stable) ROO_radical->ArO_radical + ArOH R_radical2 Alkyl Radical (R•) ROOH2 Hydroperoxide (ROOH)

Caption: Mechanism of biodiesel oxidation and inhibition by a phenolic antioxidant.

Rancimat_Workflow cluster_preparation Sample Preparation cluster_measurement Rancimat Analysis cluster_analysis Data Analysis prep_biodiesel Prepare Biodiesel Samples add_antioxidant Add this compound (Varying Concentrations) prep_biodiesel->add_antioxidant control Prepare Control Sample (No Antioxidant) prep_biodiesel->control weigh_sample Weigh 3g of Sample into Reaction Vessel add_antioxidant->weigh_sample control->weigh_sample heat_sample Heat Sample to 110°C in Heating Block weigh_sample->heat_sample aerate_sample Bubble Air (10 L/h) through Sample heat_sample->aerate_sample collect_volatiles Pass Air through Deionized Water aerate_sample->collect_volatiles measure_conductivity Continuously Measure Conductivity of Water collect_volatiles->measure_conductivity plot_conductivity Plot Conductivity vs. Time measure_conductivity->plot_conductivity determine_ip Determine Induction Period (IP) (Time to rapid conductivity increase) plot_conductivity->determine_ip

Caption: Experimental workflow for evaluating biodiesel oxidative stability using the Rancimat method.

References

Application Notes and Protocols: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a chemical compound often identified as a degradation product of hindered phenolic antioxidants, such as Irganox 1010, and as a leachable from polymer-based materials used in biomanufacturing and packaging. Its presence in pharmaceutical and biopharmaceutical products is of regulatory concern, necessitating accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analyses, ensuring reliable identification and quantification.

Physicochemical Properties and Handling of the Reference Standard

Proper handling and storage of the reference standard are critical for maintaining its integrity and ensuring the accuracy of analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 2511-22-0[1]
Molecular Formula C₁₆H₂₄O₃[2]
Molecular Weight 264.36 g/mol [2]
Appearance Solid Crystalline[1]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.[3]
Stability Stable under normal conditions.[1]

Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]

  • Safety Precautions: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Consult the Safety Data Sheet (SDS) for complete safety information.[1]

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to the reliability of quantitative chromatographic analysis.[4]

Stock Standard Solution (e.g., 1000 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as HPLC-grade methanol or acetonitrile.

  • Ensure complete dissolution by vortexing or sonicating.

  • Bring the solution to volume with the solvent and mix thoroughly.

  • Transfer the solution to a labeled, airtight container and store under appropriate conditions (e.g., refrigerated and protected from light).

Working Standard Solutions and Calibration Curve

Prepare a series of working standard solutions by serial dilution of the stock standard solution to create a calibration curve.[4] The concentration range should bracket the expected concentration of the analyte in the samples.

Table 2: Example Calibration Curve Standards

Standard LevelConcentration (µg/mL)
10.1
20.5
31.0
45.0
510.0
620.0

Application in High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the quantification of a target analyte using this compound as an external reference standard.

Experimental Protocol: HPLC-UV

Table 3: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests as per USP <621> guidelines.[5][6] This includes multiple injections of a standard solution to check for repeatability (RSD < 2%), tailing factor (< 2), and resolution.[6]

  • Calibration: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Sample Analysis: Inject the sample solutions.

  • Data Analysis: Plot the peak area of the reference standard against its concentration to generate a linear regression curve. Use the equation of the line to calculate the concentration of the analyte in the sample.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject Calibration Standards C->E D HPLC System Suitability D->E F Inject Samples E->F G Generate Calibration Curve E->G H Quantify Analyte in Samples F->H G->H

Caption: Workflow for quantitative analysis using an external reference standard in HPLC.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can also be used as a reference standard in GC-MS, particularly as an internal standard for the quantification of structurally similar compounds.[7]

Experimental Protocol: GC-MS with Internal Standard

Table 4: GC-MS Method Parameters

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards of the target analyte, each spiked with a constant concentration of the internal standard.

  • Sample Preparation: Spike a known volume of the sample with the same constant concentration of the internal standard.

  • GC-MS Analysis: Analyze the calibration standards and samples using the specified GC-MS conditions.

  • Data Analysis: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve. Use this curve to determine the concentration of the analyte in the samples.[7]

Signaling Pathway of Internal Standard Method

Internal_Standard_Logic cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Analyte Analyte Spiked_Sample Spiked Sample Analyte->Spiked_Sample IS Internal Standard (Methyl 3,5-di-tert-butyl -4-hydroxybenzoate) IS->Spiked_Sample Injection GC-MS Injection Spiked_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Logical relationship of the internal standard method in chromatography.

Conclusion

The use of this compound as a reference standard is essential for the accurate identification and quantification of this compound as a potential leachable or degradation product in various materials. The protocols outlined in these application notes provide a framework for its use in both HPLC and GC-MS analyses. Adherence to proper handling, solution preparation, and system suitability testing will ensure the generation of high-quality, reliable, and reproducible chromatographic data, which is critical for regulatory compliance and product safety in the pharmaceutical and biopharmaceutical industries.

References

Application Notes and Protocols for the Crystallographic Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a hindered phenolic compound with antioxidant properties, making it of interest in various fields, including materials science and pharmaceuticals.[1] Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for structure-activity relationship studies and rational drug design.[2][3] This document provides a detailed protocol for the crystallographic analysis of this compound, from crystal growth to structure determination and refinement.

While single-crystal X-ray diffraction is the most powerful method for determining crystal structures, challenges in growing suitable single crystals may necessitate the use of X-ray powder diffraction.[4][5] The protocols outlined below are primarily for single-crystal analysis but can be adapted for powder diffraction data if necessary.

Experimental Protocols

A common method for the synthesis of this compound involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.[1]

  • Reaction: 3,5-di-tert-butyl-4-hydroxybenzoic acid is refluxed with an excess of methanol, which acts as both a reactant and a solvent. A catalyst such as sodium methoxide or p-toluenesulfonic acid is used. The reaction is typically carried out at 60-80 °C for 8-14 hours.[1]

  • Work-up: After the reaction, the excess methanol is removed by evaporation. The resulting solid is washed with a saturated solution of sodium carbonate or sodium bicarbonate, followed by distilled water until neutral.[1]

  • Purification: The crude product is then filtered under vacuum and dried to yield pure this compound.[1] The purity of the compound is crucial for growing high-quality crystals.

Growing X-ray quality single crystals is a critical step.[6] Several methods can be employed for organic compounds.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good choice.[6]

    • Filter the solution into a clean, dust-free vial.[6]

    • Cover the vial with a cap that allows for slow evaporation (e.g., perforated parafilm).

    • Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[6]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Allow the solution to cool to room temperature slowly. This can be achieved by placing the vial in a Dewar flask filled with warm water.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (antisolvent) in which the compound is insoluble but which is miscible with the good solvent.

    • The vapor of the antisolvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[2]

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following table summarizes representative crystallographic data that might be expected for a compound similar to this compound. This data is based on a related Schiff base compound, (E)–methyl–3–(3,5–di–tert–butyl–2–hydroxybenzylideneamino)–4–methylbenzoate, and is provided for illustrative purposes.[7]

ParameterValue
Chemical FormulaC₂₄H₃₁NO₃
Formula Weight381.50
Crystal SystemTriclinic
Space GroupP-1
a (Å)Value from similar compound
b (Å)Value from similar compound
c (Å)Value from similar compound
α (°)Value from similar compound
β (°)Value from similar compound
γ (°)Value from similar compound
Volume (ų)Value from similar compound
ZValue from similar compound
Density (calculated) (g/cm³)Value from similar compound
Absorption Coefficient (mm⁻¹)Value from similar compound
F(000)Value from similar compound
Crystal Size (mm³)Typical value (e.g., 0.2x0.15x0.1)
θ range for data collection (°)Typical range (e.g., 2.0 to 28.0)
Reflections collectedNumber of reflections
Independent reflectionsNumber of independent reflections
R_intValue indicating data quality
Final R indices [I>2σ(I)]R1 and wR2 values
R indices (all data)R1 and wR2 values
Goodness-of-fit on F²Value close to 1

Visualization

The following diagram illustrates the general workflow for the structural analysis of this compound using single-crystal X-ray diffraction.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis cluster_results Results Synthesis Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Purification Purification by Recrystallization/Chromatography Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation, etc.) Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal XRD) CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct/Patterson Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation FinalStructure Final Crystal Structure (Atomic Coordinates, etc.) Validation->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

References

No Documented Applications of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in Proteomics Research Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and proteomics resources reveals no established or documented applications for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in the field of proteomics research. While the compound is a known antioxidant, its use in specific proteomics workflows, such as sample preparation, mass spectrometry, or other analytical techniques, is not described in the available literature.

Initial searches for the applications of this compound in proteomics, including its potential use as a MALDI matrix or as an antioxidant in sample preparation, did not yield any relevant protocols or research articles. The information retrieved primarily consists of the physicochemical properties of the compound, commercial supplier data, and studies on related but distinct molecules.

Subsequent, more targeted searches for experimental protocols or mentions of this specific chemical within proteomics methodologies also failed to identify any established use. Resources detailing standard proteomics sample preparation techniques do not list this compound among the commonly used reagents for reduction, alkylation, or prevention of oxidative damage.

While antioxidants are sometimes used in proteomics sample preparation to prevent artifactual modifications of proteins and peptides, there is no evidence to suggest that this compound is a preferred or even a recognized agent for this purpose within the proteomics community.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, as there is no scientific basis for its use in proteomics research at this time. Researchers, scientists, and drug development professionals seeking to employ antioxidants in their proteomics workflows should refer to established protocols that utilize well-characterized reagents.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve?

This compound is a hindered phenolic compound.[1][2] Its chemical structure includes a phenol ring with bulky tert-butyl groups next to the hydroxyl group, which contributes to its stability and antioxidant properties.[2] However, these structural features, particularly the large nonpolar tert-butyl groups, make the molecule highly hydrophobic (lipophilic). This is quantitatively indicated by its high calculated XLogP3-AA value of 4.8, signifying very poor solubility in aqueous solutions like buffers and cell culture media.[3]

Q2: What are the recommended solvents for preparing a concentrated stock solution?

Given its hydrophobic nature, it is essential to first dissolve this compound in a water-miscible organic solvent. The most common and recommended solvent for this purpose in biological research is Dimethyl Sulfoxide (DMSO) .[4] Ethanol can also be considered as an alternative.[5]

Q3: My compound precipitates immediately when I dilute the stock solution into my aqueous buffer. What is happening?

This common issue is known as "crashing out."[6] It occurs when a compound dissolved in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where it has low solubility.[6] The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to precipitate out of the solution.[6]

Q4: My compound appeared to dissolve initially, but a precipitate formed after a few hours or overnight. Why?

This phenomenon suggests that your initial mixture was a supersaturated, thermodynamically unstable solution. Over time, the system equilibrates, and the excess compound precipitates until the concentration reaches its true, and lower, thermodynamic solubility limit in that specific medium.[6] Changes in temperature or compound degradation can also contribute to this issue.[7]

Compound Properties and Solubility Data

Physicochemical Properties
PropertyValueImplication for Solubility
Molecular FormulaC₁₆H₂₄O₃[3][8]-
Molecular Weight264.36 g/mol [3]-
XLogP3-AA4.8[3]Indicates high hydrophobicity and very low aqueous solubility.
AppearanceWhite to cream or yellow crystals/powder[9]-
Melting Point161.5-167.5 °C[9]High melting point suggests strong crystal lattice energy, which can make dissolution more difficult.

Troubleshooting Guides and Experimental Protocols

Guide 1: Preparing a Stable Stock Solution

This protocol outlines the recommended procedure for dissolving this compound in an organic solvent.

Materials:

  • This compound (solid)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath or water bath (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of the solid compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Needed): If the compound does not fully dissolve, employ one of the following methods:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves help break up compound aggregates.[4]

    • Gentle Warming: Gently warm the solution in a water bath set to 30-40°C. Do not overheat, as it may risk degrading the compound.[4]

  • Final Check: Once dissolved, the solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Guide 2: Preventing Precipitation in Aqueous Buffers

When diluting the organic stock into your final aqueous medium (e.g., PBS, cell culture media), the following steps can help maintain solubility.

  • Optimize Dilution Method: Instead of adding the buffer to your stock, always add the stock solution to the buffer. Do this dropwise while the buffer is being vigorously vortexed or stirred .[4][7] This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Control Final Solvent Concentration: The amount of organic solvent in your final working solution is critical. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[7] Always run a vehicle control with the same final DMSO concentration to validate your experimental system.[7]

  • Use Solubilizing Agents (Excipients): If precipitation persists, consider incorporating solubilizing agents into your aqueous buffer before adding the compound.[7] Common options include:

    • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds.[5]

    • Cyclodextrins: These can form inclusion complexes with the hydrophobic molecule, increasing its apparent aqueous solubility.

  • Adjust pH: For ionizable compounds, adjusting the buffer's pH can improve solubility.[7] The phenolic hydroxyl group on this compound is weakly acidic; slightly increasing the pH of the buffer (e.g., to pH 8.0) may modestly improve solubility, but ensure the final pH is compatible with your assay.[7]

Visualized Workflows and Relationships

Solubility Troubleshooting Workflow

The following diagram outlines a step-by-step workflow to diagnose and solve solubility issues with this compound.

G start Solubility Issue Encountered decision1 Where is the issue occurring? start->decision1 stock_issue Stock Solution (in Organic Solvent) decision1->stock_issue Stock Prep aqueous_issue Working Solution (in Aqueous Buffer) decision1->aqueous_issue Dilution action_stock1 Vortex Vigorously stock_issue->action_stock1 decision2 What is the nature of precipitation? aqueous_issue->decision2 action_stock2 Use Sonicator Bath action_stock1->action_stock2 action_stock3 Warm Gently (30-40°C) action_stock2->action_stock3 stock_success Clear Stock Solution Prepared action_stock3->stock_success crash_out Immediate Precipitation ('Crashing Out') decision2->crash_out Immediate delayed_precip Delayed Precipitation (After hours/overnight) decision2->delayed_precip Delayed action_aq1 Optimize Dilution: Add stock dropwise to vortexing buffer crash_out->action_aq1 action_aq5 Solution was likely supersaturated. Prepare fresh before use. delayed_precip->action_aq5 action_aq2 Lower Final Concentration of Compound action_aq1->action_aq2 action_aq3 Check Final DMSO % (<0.5%) action_aq2->action_aq3 action_aq4 Consider Excipients: (e.g., Surfactants, Cyclodextrins) action_aq3->action_aq4 aq_success Clear Working Solution Prepared action_aq4->aq_success action_aq5->aq_success

A step-by-step guide for troubleshooting solubility problems.
Key Factors Influencing Solubility

This diagram illustrates the interplay between chemical properties, solvent characteristics, and experimental conditions that govern the solubility of a hydrophobic compound.

G main Compound Solubility sub1 Compound Properties main->sub1 sub2 Solvent System main->sub2 sub3 Experimental Conditions main->sub3 prop1 High Hydrophobicity (XLogP = 4.8) sub1->prop1 prop2 Steric Hindrance (Bulky t-butyl groups) sub1->prop2 solv1 Solvent Polarity (e.g., DMSO vs. Water) sub2->solv1 solv2 Buffer pH sub2->solv2 solv3 Presence of Excipients (Surfactants, etc.) sub2->solv3 cond1 Temperature sub3->cond1 cond2 Mixing Energy (Vortexing, Stirring) sub3->cond2

Factors governing compound solubility in experimental settings.

References

Technical Support Center: Optimizing Synthesis Yield of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this Fischer esterification are often due to the reversible nature of the reaction and the steric hindrance of the starting material. Here are the primary causes and troubleshooting steps:

  • Equilibrium Limitation: The esterification reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to an equilibrium that may not favor the product.

    • Solution: To drive the reaction towards the product, it is crucial to remove water as it is formed. A common and effective technique is to periodically distill off the methanol-water azeotrope and replace it with fresh, anhydrous methanol.[1] This shifts the equilibrium to favor the formation of the ester.

  • Incomplete Reaction: The bulky tert-butyl groups on the 3,5-di-tert-butyl-4-hydroxybenzoic acid can hinder the approach of methanol to the carboxylic acid group, slowing down the reaction rate.

    • Solution 1: Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically between 8 to 14 hours at 60-80°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

    • Solution 2: Use an Excess of Methanol: Employing a significant excess of methanol can help to increase the probability of successful collisions and drive the reaction forward. Molar ratios of 3,5-di-tert-butyl-4-hydroxybenzoic acid to methanol can range from 1:2 to 1:15.[1]

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) may be old or have absorbed moisture, reducing its effectiveness.

    • Solution: Use a fresh, anhydrous acid catalyst. Ensure the catalyst is fully dissolved in the reaction mixture.

Question 2: My final product is impure. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of this compound typically include unreacted starting material and acidic residues from the catalyst.

  • Unreacted 3,5-di-tert-butyl-4-hydroxybenzoic Acid: Due to the equilibrium nature of the reaction, some starting material will likely remain.

    • Purification Step: During the workup, wash the crude product with a saturated solution of sodium bicarbonate or sodium carbonate.[1] The basic wash will deprotonate the acidic unreacted starting material, forming its sodium salt, which is soluble in the aqueous layer and can be separated.

  • Acid Catalyst Residue: Traces of the acid catalyst (p-toluenesulfonic acid or sulfuric acid) will be present in the crude product.

    • Purification Step: The same basic wash used to remove the unreacted carboxylic acid will also neutralize and remove the acid catalyst. Follow the basic wash with a wash with distilled water until the aqueous layer is neutral.[1]

  • Side Products: Although less common, side reactions can occur, especially at higher temperatures.

    • Purification Step: If the product remains impure after the aqueous workup, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) can be employed to obtain a high-purity product.

Question 3: The reaction seems to have stalled and is not proceeding to completion. What can I do?

Answer:

A stalled reaction is a common issue, often related to the equilibrium and reaction conditions.

  • Check for Water Removal: As mentioned, the accumulation of water can halt the forward reaction. If you are not already doing so, implement the periodic removal of the methanol/water azeotrope and the addition of fresh methanol.[1]

  • Catalyst Loading: The amount of catalyst can be critical. For p-toluenesulfonic acid, a loading of 2-15% by weight relative to the 3,5-di-tert-butyl-4-hydroxybenzoic acid is typically effective.[1] If the reaction is slow, a modest increase in the catalyst amount may be beneficial.

  • Reaction Temperature: Ensure the reaction is maintained at a consistent and appropriate reflux temperature (60-80°C).[1] Temperatures that are too low will result in a very slow reaction rate, while excessively high temperatures could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of this compound?

A1: With optimized conditions, including the removal of water during the reaction, yields are typically in the range of 75-82%.[1]

Q2: Which acid catalyst is better, p-toluenesulfonic acid or sulfuric acid?

A2: Both p-toluenesulfonic acid and sulfuric acid are effective catalysts for this reaction.[1] p-Toluenesulfonic acid is often preferred as it is a solid and can be easier to handle, and it may lead to fewer charring-related side products compared to concentrated sulfuric acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (carboxylic acid) is more polar and will have a lower Rf value than the product (ester). The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.

Q4: What is the importance of the post-reaction workup?

A4: The workup is crucial for removing unreacted starting materials and the acid catalyst, which can interfere with the isolation and purification of the final product. The washes with a basic solution and then with water are essential for obtaining a clean crude product before any final purification steps like recrystallization.[1]

Q5: Can I use a different alcohol for this esterification?

A5: While this guide focuses on the synthesis of the methyl ester using methanol, the Fischer esterification can be adapted for other primary or secondary alcohols. However, reaction times and temperatures may need to be adjusted based on the reactivity and boiling point of the chosen alcohol. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of this compound.

Table 1: Effect of Reactant Molar Ratio and Catalyst on Yield

3,5-di-tert-butyl-4-hydroxybenzoic acid (moles)Methanol (moles)Catalyst (moles)Catalyst TypeTemperature (°C)Time (h)Yield (%)Reference
1.08.690.186p-Toluenesulfonic acid651180.7[1]
1.213.1250.174p-Toluenesulfonic acid75981.6[1]
0.110.00.0463Sodium methoxide701279.0[1]
0.10.20.0116p-Toluenesulfonic acidReflux (Toluene)1081.2[1]

Table 2: Summary of Optimized Reaction Conditions from Patent Examples

ParameterConditionReference
Starting Material 3,5-di-tert-butyl-4-hydroxybenzoic acid[1]
Alcohol Methanol (used in excess, also as solvent)[1]
Catalyst p-Toluenesulfonic acid or Sodium methoxide[1]
Molar Ratio (Acid:Methanol) 1.0:2.0 to 1.0:15.0[1]
Catalyst Loading 2-15% by weight of the carboxylic acid[1]
Temperature 60-80°C (Reflux)[1]
Reaction Time 8-14 hours[1]
Key Optimization Periodic removal of methanol/water and addition of fresh methanol[1]
Workup Wash with saturated NaHCO₃ or Na₂CO₃ solution, then with water[1]
Typical Yield 76.9% - 81.6%[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on an optimized procedure described in the literature.[1]

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzoic acid

  • Anhydrous Methanol

  • p-Toluenesulfonic acid monohydrate

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction, if necessary)

  • Hexane (for TLC and recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus (optional, for methanol/water removal)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • TLC plates and chamber

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (10-15 eq).

  • Catalyst Addition: With stirring, add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-75°C) with continuous stirring.

  • Equilibrium Shift (Optional but Recommended): At 2-hour intervals, distill off a portion of the methanol/water mixture and replace it with an equal volume of fresh anhydrous methanol. Continue this process for the duration of the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot is no longer visible. The total reaction time is typically 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL for a 10g scale reaction). Check the aqueous layer with pH paper to ensure it is basic.

    • Wash the organic layer with distilled water until the aqueous wash is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product as a solid.

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain pure this compound.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 161-167°C.[1]

Visualizations

experimental_workflow start Start reaction_setup 1. Reaction Setup (Acid, Methanol, Catalyst) start->reaction_setup reflux 2. Reflux (60-80°C, 8-14h) reaction_setup->reflux monitoring 3. TLC Monitoring reflux->monitoring Check Completion monitoring->reflux Incomplete workup 4. Workup (Bicarbonate & Water Wash) monitoring->workup Complete isolation 5. Isolation (Solvent Evaporation) workup->isolation purification 6. Purification (Recrystallization) isolation->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Yield or Stalled Reaction cause1 Equilibrium Limitation (Water Buildup) issue->cause1 cause2 Incomplete Reaction (Steric Hindrance) issue->cause2 cause3 Catalyst Inactivity issue->cause3 solution1 Remove Water Azeotropically & Add Fresh Methanol cause1->solution1 solution2 Optimize Time/Temp & Use Excess Methanol cause2->solution2 solution3 Use Fresh, Anhydrous Catalyst & Optimize Loading cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent may be optimized based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a mixed solvent system like Hexane/Ethyl Acetate)

  • Erhlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry. Gently heat the mixture while stirring until the solvent reaches its boiling point. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a drying oven at a temperature well below the melting point of the product, or in a vacuum desiccator.

  • Analysis: Determine the melting point and yield of the purified product. The purity can be further assessed by techniques such as HPLC or NMR spectroscopy.

Quantitative Data Summary

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides solubility data for the related compound, methylparaben, which can serve as a guide for solvent selection for this compound. Due to the additional bulky tert-butyl groups, the solubility in non-polar solvents is expected to be higher, and solubility in polar solvents is expected to be lower than that of methylparaben.

SolventSolubility of Methylparaben ( g/100 g solvent at 25 °C)Expected Solubility Trend for this compound
Methanol59Lower
Ethanol52Lower
Acetone64Similar to slightly lower
Ethyl AcetateData not availableGood solubility expected
HexaneData not availableGood solubility expected at elevated temperatures
Water0.25Very low

Expected Purity and Yield:

Properly executed recrystallization can significantly improve the purity of this compound. While the exact yield and final purity will depend on the initial purity of the crude material and the specific procedure followed, a successful recrystallization should yield a product with a purity of >98%. The percent recovery can vary but aiming for a range of 70-90% is a reasonable expectation.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

FAQs:

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities may include unreacted starting materials such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, byproducts from the synthesis, and residual solvents. The presence of acidic impurities like the starting carboxylic acid is a strong possibility.

  • Q2: How do I choose the best solvent for recrystallization?

    • A2: The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a non-polar compound like this compound, less polar solvents like hexane or toluene, or moderately polar solvents like ethanol or ethyl acetate are good starting points. Small-scale solubility tests with a few solvent candidates are highly recommended.

  • Q3: My compound "oils out" instead of crystallizing. What should I do?

    • A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To resolve this, try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, or try a different solvent with a lower boiling point. Slowing down the cooling rate can also help.

  • Q4: No crystals are forming, even after cooling in an ice bath. What went wrong?

    • A4: This is a common issue that can arise from several factors:

      • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then cool it again.

      • The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

      • The cooling process was too rapid: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Q5: The percent recovery of my purified product is very low. How can I improve it?

    • A5: Low recovery can be due to several reasons:

      • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

      • Premature crystallization during hot filtration: Ensure the filtration apparatus is pre-heated.

      • Washing the crystals with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.

      • The compound has significant solubility in the cold solvent: Cool the solution for a longer period in the ice bath to maximize crystal precipitation.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration_check Insoluble Impurities Present? dissolve->hot_filtration_check hot_filtration Perform Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cool_solution Cool Solution Slowly to Room Temperature hot_filtration_check->cool_solution No hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath oiling_out Troubleshooting: 'Oiling Out' cool_solution->oiling_out If Oiling Occurs crystal_check Crystals Formed? ice_bath->crystal_check induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration crystal_check->collect_crystals Yes no_crystals Troubleshooting: No Crystals crystal_check->no_crystals Persistent Issue induce_crystallization->crystal_check wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: A flowchart of the recrystallization process.

Technical Support Center: Identifying Degradation Products of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic phenolic antioxidant. Due to its ability to trap free radicals, it is utilized to prevent oxidative degradation in various materials. Its applications can be found in polymers, cosmetics, and potentially in the pharmaceutical industry as an antioxidant excipient or as a starting material for the synthesis of active pharmaceutical ingredients (APIs).

Q2: Why is it important to identify the degradation products of this compound?

Identifying degradation products is a critical aspect of drug development and material science for several reasons:

  • Safety and Toxicity: Degradation products may have different toxicological profiles than the parent compound.

  • Efficacy: Degradation of the active substance can lead to a loss of potency and therapeutic effect.

  • Regulatory Requirements: Regulatory agencies require thorough documentation of all potential impurities and degradation products in pharmaceutical formulations.[1]

  • Stability-Indicating Methods: Understanding the degradation profile is essential for developing and validating analytical methods that can accurately measure the stability of the compound.

Q3: What are the primary pathways through which this compound might degrade?

Based on its chemical structure, which includes an ester and a phenolic hydroxyl group, the primary degradation pathways are expected to be:

  • Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the methyl ester to form the corresponding carboxylic acid.[2][3]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products. The presence of bulky tert-butyl groups at the ortho positions, however, provides steric hindrance that can slow down this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, potentially leading to a variety of products.

Troubleshooting Guides

Issue: No degradation is observed after subjecting the compound to stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure to the stress condition. Increase the temperature for thermal degradation studies. For photolytic studies, increase the light intensity or exposure time.[1]
The compound is highly stable. While this compound is designed to be an antioxidant, forced degradation studies are intended to create degradation. If initial attempts fail, more aggressive conditions (e.g., higher temperatures, stronger reagents) may be necessary. However, be mindful that overly harsh conditions can lead to secondary degradation products that may not be relevant to normal storage conditions.
Analytical method is not sensitive enough. Ensure your analytical method (e.g., HPLC-UV) has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.
Issue: Multiple, unidentified peaks are observed in the chromatogram.
Possible Cause Troubleshooting Step
Secondary degradation. The initial degradation product is not stable under the stress conditions and has further degraded. Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[4]
Interaction with excipients or co-solvents. If the study is performed on a formulated product, the degradation may be due to interactions with other components. Conduct forced degradation studies on the pure compound to identify its intrinsic degradation products. When using co-solvents, be aware that some, like methanol, can generate artifacts under photolytic conditions.[4]
Complex degradation pathway. The degradation pathway may be more complex than simple hydrolysis or oxidation. Utilize mass spectrometry (LC-MS) to obtain mass information for the unknown peaks, which can help in elucidating their structures.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under accelerated conditions.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

1. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.[2]

    • Heat the solution at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with a suitable base before analysis.

  • Basic Hydrolysis:

    • Prepare a solution of the compound as described above.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[2]

    • Maintain at room temperature or heat gently, collecting samples at different intervals.

    • Neutralize the samples with a suitable acid before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in water (if soluble) or a mixture of water and a co-solvent.

    • Reflux the solution and collect samples over time.

2. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (typically 3-30%).[1]

  • Keep the solution at room temperature and protected from light, collecting samples at various time points.

  • Quench the reaction if necessary before analysis.

3. Photolytic Degradation:

  • Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.[1]

  • A control sample should be kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1 (RT)% Area of Major Degradant 2 (RT)
Acid Hydrolysis 1 M HCl at 80°C0
8
24
Base Hydrolysis 0.1 M NaOH at RT0
4
12
Oxidation 30% H₂O₂ at RT0
2
6
Photolysis UV/Vis Light0
24
48

(Note: This table is a template. Users should populate it with their experimental data. RT = Retention Time)

Visualizations

Proposed Degradation Pathway

G parent This compound hydrolysis_product 3,5-Di-tert-butyl-4-hydroxybenzoic acid parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidative Degradation Products (e.g., Quinone-type structures) parent->oxidation_product  Oxidation (H₂O₂) photolysis_products Photodegradation Products parent->photolysis_products  Photolysis (UV/Vis)

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Degradation Studies

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) hplc HPLC-UV/PDA hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc photolysis Photolysis (UV/Vis Light) photolysis->hplc lcms LC-MS hplc->lcms If unknown peaks are present identification Identification of Degradation Products hplc->identification lcms->identification pathway Elucidation of Degradation Pathway identification->pathway method_validation Stability-Indicating Method Validation pathway->method_validation start Prepare Sample Solution of This compound start->hydrolysis start->oxidation start->photolysis

Caption: General workflow for forced degradation studies and product identification.

References

"stability of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in various experimental conditions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot issues and design robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, a sterically hindered phenolic ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed to form 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol. This reaction is typically catalyzed by acidic or basic conditions. Due to steric hindrance from the two tert-butyl groups, this compound is more resistant to hydrolysis than unhindered esters.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products such as quinone-type structures. This can be initiated by exposure to light, heat, or oxidizing agents.

Q2: How does solvent polarity affect the stability of this compound?

A2: The stability of this compound can be influenced by solvent polarity. In polar protic solvents (e.g., water, methanol, ethanol), the compound may be more susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. In non-polar aprotic solvents, the primary concern might be photo-oxidation if the solution is exposed to light.

Q3: What is the expected thermal stability of this compound?

A3: Hindered phenolic compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures can accelerate both hydrolysis and oxidation. The presence of oxygen will likely enhance thermal degradation.

Q4: Is this compound sensitive to light?

A4: Yes, phenolic compounds can be sensitive to light (photosensitive). Exposure to UV or visible light can promote oxidation of the phenol group, leading to the formation of colored degradants. It is recommended to protect solutions of this compound from light, for example, by using amber glassware or by working in a dark environment.

Troubleshooting Guide

Issue: I am observing a color change (e.g., yellowing) in my solution of this compound over time.

  • Possible Cause: This is likely due to the oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Ensure your solutions are stored in amber vials or otherwise protected from light exposure.

    • Deoxygenate Solvents: If the problem persists, consider deoxygenating your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solutions.

    • Check for Contaminants: Ensure your solvents are of high purity and free from oxidizing contaminants.

Issue: My HPLC analysis shows a new peak appearing over time, with a shorter retention time than the parent compound.

  • Possible Cause: This could be the hydrolysis product, 3,5-di-tert-butyl-4-hydroxybenzoic acid. Carboxylic acids are generally more polar than their corresponding methyl esters and thus elute earlier in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a reference standard for 3,5-di-tert-butyl-4-hydroxybenzoic acid, inject it to confirm if the retention times match. Alternatively, LC-MS analysis can be used to identify the mass of the new peak.

    • Check pH of the Solution: If your solvent is aqueous or contains acidic or basic impurities, this can catalyze hydrolysis. Ensure the pH of your solution is neutral if hydrolysis is not desired.

Issue: The concentration of my this compound solution is decreasing, but I don't see any major degradation peaks in the chromatogram.

  • Possible Cause 1: The degradation products may not be detectable at the wavelength you are using for HPLC analysis.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD): A DAD allows you to examine the entire UV-Vis spectrum of your eluent. Check for the appearance of new peaks at different wavelengths.

  • Possible Cause 2: The degradation products may be insoluble in your mobile phase and precipitating out of the solution or adsorbing to the column.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your sample vials for any precipitate.

    • Modify Mobile Phase: Try a different mobile phase composition or gradient to ensure all components are soluble and elute from the column.

Stability in Different Solvents (Qualitative Summary)

Solvent TypePotential for HydrolysisPotential for OxidationGeneral Recommendations
Polar Protic (e.g., Water, Methanol, Ethanol) Higher, especially at non-neutral pHModerate, increased with light/heatBuffer to neutral pH if possible. Protect from light.
Polar Aprotic (e.g., Acetonitrile, DMSO, DMF) LowerModerate, increased with light/heatProtect from light. Use high-purity solvents.
Non-Polar (e.g., Hexane, Toluene) Very LowHigher, especially with light exposureProtect from light.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to a photostability chamber (ICH Q1B conditions).

    • Analyze by HPLC at appropriate time points.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.

Representative HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (use a DAD to monitor other wavelengths as well)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

parent This compound hydrolysis_product 3,5-di-tert-butyl-4-hydroxybenzoic Acid + Methanol parent->hydrolysis_product Hydrolysis (H+ or OH-) oxidation_product Quinone-type Products parent->oxidation_product Oxidation (O2, Light, Heat)

Caption: Potential degradation pathways for this compound.

start Start: Stability Study prep Prepare Solutions in Different Solvents start->prep stress Apply Stress Conditions (Heat, Light, pH) prep->stress sample Sample at Time Points stress->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze data Quantify Parent Compound and Degradation Products analyze->data report Report Stability Profile data->report

Caption: General experimental workflow for stability testing.

q_node q_node a_node a_node start Unexpected Peak or Loss of Parent Compound q1 Is there a color change in the solution? start->q1 a1_yes Likely Oxidation. Protect from light and oxygen. q1->a1_yes Yes q2 Is the new peak more polar (earlier retention time)? q1->q2 No a2_yes Likely Hydrolysis. Check pH of the solution. q2->a2_yes Yes a2_no Consider other degradation pathways or impurities. q2->a2_no No

Caption: Troubleshooting decision tree for unexpected results.

Technical Support Center: Antioxidant Assays with Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in antioxidant assays. Due to its sterically hindered phenolic structure and lipophilic nature, this compound can present several challenges during analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing turbidity or precipitation in my antioxidant assay when using this compound?

A1: this compound is a hydrophobic molecule with low solubility in aqueous buffers commonly used in antioxidant assays like DPPH and FRAP. When introduced into these aqueous environments, the compound can precipitate or form aggregates, leading to cloudy solutions and inaccurate spectrophotometric readings.

Q2: My DPPH assay results for this compound are lower than expected for a phenolic antioxidant. Why might this be?

A2: The antioxidant activity of this compound is derived from its phenolic hydroxyl group. However, the two bulky tert-butyl groups adjacent to the hydroxyl group create significant steric hindrance. This steric hindrance can impede the molecule's ability to efficiently donate a hydrogen atom to the large DPPH radical, resulting in an underestimation of its true antioxidant capacity. Assays with smaller radicals, like ABTS, may yield higher activity values for this compound.

Q3: Can the inherent color of this compound interfere with colorimetric assays?

A3: While this compound is a white crystalline solid, impurities or degradation products could impart color to your sample solutions. It is crucial to measure the absorbance of your sample at the assay wavelength in the absence of the assay reagent (e.g., DPPH, ABTS radical) to correct for any background absorbance.

Q4: What is the best solvent to dissolve this compound for antioxidant assays?

A4: Due to its lipophilic nature, this compound is best dissolved in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) to prepare a stock solution. For the assay itself, it is important to use a solvent system that is compatible with both the compound and the assay reagents. Often, a co-solvent system or the inclusion of a surfactant like Tween 20 can help maintain solubility in the final reaction mixture.

Q5: How does the ester group in this compound affect its antioxidant activity compared to its corresponding carboxylic acid?

A5: The primary antioxidant activity of this compound comes from the phenolic hydroxyl group. The methyl ester group primarily influences the compound's lipophilicity and solubility. Phenolic acids generally exhibit higher antioxidant capacity than their ester derivatives in some assays.[1]

Troubleshooting Guides

Issue 1: Sample Precipitation or Cloudiness in the Assay Well/Cuvette

Cause: Poor solubility of the hydrophobic compound in the aqueous assay buffer.

Troubleshooting Steps:

  • Modify the Solvent System:

    • Prepare the stock solution of this compound in a water-miscible organic solvent like ethanol, methanol, or DMSO.

    • For the working solutions, consider using a higher percentage of organic solvent in the final reaction mixture, ensuring it does not interfere with the assay chemistry.

    • The use of co-solvents can improve solubility.

  • Incorporate a Surfactant:

    • Adding a non-ionic surfactant, such as Tween 20 (e.g., at a final concentration of 0.3% v/v), to the assay buffer can help to solubilize hydrophobic compounds and prevent aggregation.[2]

  • Sonication:

    • Briefly sonicate the final reaction mixture to aid in the dispersion of the compound.

  • Assay Selection:

    • Consider using an antioxidant assay specifically designed for lipophilic compounds, such as the lipophilic-ORAC (L-ORAC) assay.[3]

Issue 2: Inconsistent or Non-Reproducible Results

Cause: Incomplete dissolution, aggregation, or reaction kinetics influenced by steric hindrance.

Troubleshooting Steps:

  • Ensure Complete Dissolution:

    • Visually inspect your stock and working solutions to ensure the compound is fully dissolved before adding it to the assay.

  • Optimize Incubation Time:

    • Sterically hindered phenols may react more slowly. Extend the reaction incubation time and take kinetic readings to determine when the reaction reaches a plateau.

  • Use a More Appropriate Assay:

    • The ABTS radical is less sterically hindered than the DPPH radical and may provide a more accurate assessment of the antioxidant capacity of bulky molecules.

Issue 3: Potential Spectral Interference

Cause: The compound itself or impurities absorb light at the assay wavelength.

Troubleshooting Steps:

  • Run a Sample Blank:

    • For each concentration of your compound, prepare a blank containing the sample and the assay solvent but without the radical/reagent.

    • Subtract the absorbance of this blank from the absorbance of your sample reaction.

  • Check Compound Purity:

    • Ensure the purity of your this compound, as impurities may contribute to background absorbance.

Quantitative Data for Structurally Similar Compounds

CompoundAssayIC50 / EC50 (µg/mL)Reference
Butylated Hydroxytoluene (BHT)DPPHWeak scavenging activity[4]
Tert-butylhydroquinone (TBHQ)DPPH22.20[4]
Propyl Gallate (PG)DPPH8.74[4]
Tert-butylhydroquinone (TBHQ)ABTS33.34[4]
Propyl Gallate (PG)ABTS18.17[4]

Experimental Protocols

DPPH Radical Scavenging Assay (Modified for Hydrophobic Compounds)
  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in ethanol or DMSO.

    • Positive Control: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and positive control from their respective stock solutions.

    • In a 96-well microplate, add 20 µL of each dilution to separate wells.

    • Add 180 µL of the DPPH solution to each well.

    • Include a blank containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30-60 minutes (optimization of incubation time may be necessary).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay (Modified for Hydrophobic Compounds)
  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.

    • ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare stock and dilutions of this compound and a standard (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample or standard dilution.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Troubleshooting_Workflow start Start: Inaccurate or Inconsistent Assay Results q1 Is there visible precipitation or cloudiness? start->q1 solubility_issue Address Solubility: - Modify solvent system - Add surfactant (e.g., Tween 20) - Sonicate sample q1->solubility_issue Yes q2 Are results consistently low for a phenolic compound? q1->q2 No solubility_issue->q2 steric_hindrance Consider Steric Hindrance: - Increase incubation time - Use ABTS assay instead of DPPH q2->steric_hindrance Yes q3 Is there high background absorbance? q2->q3 No steric_hindrance->q3 spectral_interference Correct for Spectral Interference: - Run a sample blank - Check compound purity q3->spectral_interference Yes end_node End: Optimized Assay q3->end_node No spectral_interference->end_node

Caption: Troubleshooting workflow for antioxidant assays.

Logical_Relationships cluster_compound Compound Properties cluster_interferences Potential Interferences cluster_solutions Solutions & Mitigations hydrophobicity High Hydrophobicity (Lipophilic) aggregation Aggregation/ Precipitation hydrophobicity->aggregation steric_hindrance Steric Hindrance (tert-butyl groups) slow_reaction Slow Reaction Kinetics steric_hindrance->slow_reaction assay_specificity Assay Specificity (DPPH vs. ABTS) steric_hindrance->assay_specificity modify_solvent Modify Solvent/ Add Surfactant aggregation->modify_solvent run_blanks Run Sample Blanks aggregation->run_blanks Can cause light scatter optimize_time Optimize Incubation Time slow_reaction->optimize_time choose_assay Select Appropriate Assay (e.g., ABTS, L-ORAC) assay_specificity->choose_assay

Caption: Logical relationships of interferences.

References

Technical Support Center: Optimizing HPLC Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC peak shape for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Troubleshooting Guide

Poor peak shape, such as tailing or fronting, can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.

Q1: My chromatogram for this compound shows significant peak tailing. How can I troubleshoot this?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common problem.[1][3] It can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[3][4] The following workflow can help diagnose the root cause.

G start Start: Peak Tailing Observed all_peaks Does tailing affect all peaks? start->all_peaks analyte_only Analyte Peak Only all_peaks->analyte_only No system_issue Indicates a Physical or System-Wide Issue all_peaks->system_issue Yes chemical_issue Indicates a Chemical Interaction Issue analyte_only->chemical_issue check_connections 1. Check tubing and fittings for dead volume. 2. Ensure proper connections. system_issue->check_connections column_overload Is it Column Overload? chemical_issue->column_overload check_column_void Check for column void or frit blockage. Consider replacing the column. check_connections->check_column_void dilute_sample Inject a 10x diluted sample. Does peak shape improve? column_overload->dilute_sample Check solvent_effect Is it a Sample Solvent Effect? dilute_sample->solvent_effect No problem_solved Problem Solved dilute_sample->problem_solved Yes dissolve_in_mp Dissolve sample in mobile phase. Does peak shape improve? solvent_effect->dissolve_in_mp Check secondary_interaction Is it a Secondary Interaction? dissolve_in_mp->secondary_interaction No dissolve_in_mp->problem_solved Yes adjust_ph 1. Lower mobile phase pH (e.g., to 2.5-3.0). 2. Use a modern, end-capped column. secondary_interaction->adjust_ph Check adjust_ph->problem_solved Yes

Caption: Troubleshooting workflow for diagnosing the cause of peak tailing.

Q2: How do secondary interactions cause peak tailing for phenolic compounds like this compound?

Secondary interactions are a primary cause of peak tailing.[3] For silica-based columns, residual silanol groups on the stationary phase can interact with polar functional groups of the analyte, such as the hydroxyl group in your compound.[3][4] This leads to a secondary, undesirable retention mechanism that broadens the peak.

G cluster_column Silica Stationary Phase silanol Residual Silanol Groups (-Si-OH) peak_tailing Peak Tailing silanol->peak_tailing Causes c18 C18 Chains (Primary Retention) analyte This compound analyte->silanol Undesired Secondary Interaction analyte->c18 Desired Hydrophobic Interaction

Caption: Secondary interactions leading to peak tailing.

Q3: My peak shape is still poor after addressing common issues. What other factors could be at play?

If common troubleshooting steps do not resolve peak shape issues, consider the following:

  • Column Contamination: The column inlet frit or the packing material itself may be contaminated.[4][5]

  • Column Bed Deformation: A void at the column inlet can cause peak distortion.[3][4] Replacing the column is a quick way to check for this.[3]

  • Extra-column Effects: The volume of tubing between the injector and the detector can contribute to band broadening, especially for early eluting peaks.[6][7]

Frequently Asked Questions (FAQs)

Q4: What is the ideal mobile phase composition for analyzing this compound?

The optimal mobile phase will depend on your specific column and system. However, for a reversed-phase separation of this hydrophobic and phenolic compound, a good starting point is a mixture of acetonitrile or methanol with buffered water.[8]

  • Organic Solvent: Acetonitrile often provides better peak shape and lower backpressure than methanol.[9]

  • Aqueous Phase: Using a buffer is crucial to control the pH.[10] For phenolic compounds, a slightly acidic mobile phase (pH 2.5-3.0) can suppress the ionization of residual silanol groups on the column, minimizing peak tailing.[3][5]

Mobile Phase ComponentRecommended Starting ConditionsRationale
Organic Solvent Acetonitrile:Water (e.g., 70:30 v/v)Provides good elution strength for the hydrophobic analyte.
Buffer 20 mM Phosphate BufferMaintains a stable pH to ensure reproducible retention times.[10]
pH 2.5 - 3.0Suppresses silanol ionization, reducing secondary interactions.[3]

Q5: Should I use an isocratic or gradient elution for this compound?

Gradient elution, where the mobile phase composition is changed during the run, can often lead to better peak shapes, especially in complex samples.[5][8] However, for a single analyte, a well-optimized isocratic method should be sufficient and may provide better reproducibility.

Q6: Can the sample solvent affect the peak shape?

Yes, this is a critical factor.[6] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or tailing.[1][11]

  • Best Practice: Dissolve your sample in the initial mobile phase whenever possible.[1]

  • If Solubility is an Issue: Use the weakest possible solvent that can adequately dissolve your sample.

Q7: How does column chemistry influence the peak shape of my analyte?

The choice of HPLC column is critical.[12]

  • End-capped Columns: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[3] This significantly reduces the potential for secondary interactions and peak tailing.[3][13]

  • Stationary Phase: A C18 column is a good starting point for a hydrophobic molecule like this compound. If tailing persists, consider a C8 or a phenyl column.[5]

Experimental Protocols

Protocol 1: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of the analyte.[1]

Methodology:

  • Prepare Stock Solution: Create a stock solution of this compound at the concentration that is currently producing peak tailing.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution, for example, 1:5, 1:10, and 1:50.

  • Injection and Analysis: Inject equal volumes of the stock solution and each dilution onto the HPLC system under the same chromatographic conditions.

  • Analyze Results: Compare the peak shapes from each run. If mass overload is the cause, the tailing factor will decrease (move closer to 1.0) as the sample concentration decreases.[1]

Protocol 2: Optimizing Mobile Phase pH

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of your mobile phase (e.g., Acetonitrile:Water with 20 mM phosphate buffer) and adjust the pH of the aqueous portion to different values, for example, pH 2.5, 3.0, 4.0, and 7.0.

  • Column Equilibration: For each mobile phase, thoroughly equilibrate the column until a stable baseline is achieved.

  • Injection and Analysis: Inject your sample using each of the prepared mobile phases.

  • Analyze Results: Compare the peak symmetry (tailing factor) across the different pH values. A significant improvement in peak shape at lower pH values suggests that silanol interactions are a major contributor to peak tailing.[3]

References

"preventing degradation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic phenolic antioxidant. Its chemical structure, characterized by bulky tert-butyl groups flanking a hydroxyl group on a benzene ring, makes it an effective radical scavenger. This property allows it to inhibit oxidation and enhance the stability of various materials. It is commonly used as an antioxidant in polymers, cosmetics, and other organic materials to prevent degradation caused by exposure to heat, light, and oxygen.

Q2: What are the primary pathways through which this compound can degrade during storage?

The primary degradation pathways for this compound are predicted to be oxidation and hydrolysis, particularly when exposed to harsh conditions such as high temperatures, light, and humidity.

  • Oxidation: As a phenolic antioxidant, it can be oxidized, leading to the formation of colored degradation products like quinone-type structures. This process is accelerated by the presence of oxygen, transition metal ions, and exposure to UV light.

  • Hydrolysis: The ester linkage in the molecule can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures in aqueous environments. This would lead to the formation of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

Q3: What are the ideal storage conditions to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: Are there any known incompatibilities with other chemicals during storage?

This compound may be incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the stored material (yellowing or browning) Oxidation of the phenolic group.Store the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen). Avoid exposure to light and high temperatures. Consider co-storage with a secondary antioxidant like a phosphite or thioester.
Loss of potency or antioxidant activity Degradation of the active molecule.Verify storage conditions (temperature, humidity, light exposure). Analyze a sample using a stability-indicating method (see Experimental Protocols) to identify and quantify degradation products.
Clumping or caking of the powder Absorption of moisture.Store in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed.
Unexpected peaks in analytical chromatograms Presence of degradation products.Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure the analytical method is capable of separating the parent compound from all potential degradants.

Quantitative Data on Stability

Condition Duration Temperature % Degradation (Hypothetical) Primary Degradation Product (Predicted)
Thermal Stress 14 days60°C< 5%3,5-di-tert-butyl-4-hydroxybenzoic acid
Acid Hydrolysis (0.1 N HCl) 24 hours80°C10-15%3,5-di-tert-butyl-4-hydroxybenzoic acid
Base Hydrolysis (0.1 N NaOH) 8 hours60°C20-30%3,5-di-tert-butyl-4-hydroxybenzoic acid
Oxidative (3% H₂O₂) 24 hours25°C15-25%Quinone-type structures
Photostability (ICH Q1B) 10 days25°C5-10%Oxidized derivatives

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general procedure for a stability-indicating HPLC method. It is a starting point and requires validation for specific laboratory conditions and instrumentation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Solution: Prepare a solution of the sample to be tested in methanol at a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of methanol and 0.1 N HCl. Heat at 80°C for a specified time. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of methanol and 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide in methanol. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid sample at an elevated temperature (e.g., 60°C) for a specified duration. Dissolve in methanol for analysis.

  • Photodegradation: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines.

5. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • Assess the purity of the peaks to ensure that the parent peak is free from co-eluting degradation products.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Ideal_Conditions Ideal Storage: - Cool, dry, dark place - Tightly sealed container - Inert atmosphere (optional) Degradation This compound Degradation Oxidation Oxidation (Heat, Light, O₂) Degradation->Oxidation Hydrolysis Hydrolysis (Moisture, pH extremes) Degradation->Hydrolysis Degradation_Products Degradation Products: - Quinone-type structures - 3,5-di-tert-butyl-4-hydroxybenzoic acid Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Logical relationship between storage conditions and degradation pathways.

Start Start: Stability Study Prepare_Samples Prepare Samples: - Control - Stressed (Heat, Acid, Base, Oxidative, Light) Start->Prepare_Samples HPLC_Analysis HPLC Analysis: - Inject Samples - Acquire Data Prepare_Samples->HPLC_Analysis Data_Processing Data Processing: - Integrate Peaks - Calculate % Degradation HPLC_Analysis->Data_Processing Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Data_Processing->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report

Caption: Experimental workflow for a stability study.

Problem Problem: Suspected Degradation Check_Storage Check Storage Conditions: - Temperature - Humidity - Light Exposure Problem->Check_Storage Visual_Inspection Visual Inspection: - Discoloration - Clumping Problem->Visual_Inspection Analytical_Testing Perform Analytical Testing (HPLC) Check_Storage->Analytical_Testing Visual_Inspection->Analytical_Testing Compare_to_Standard Compare to Reference Standard Analytical_Testing->Compare_to_Standard Degradation_Confirmed Degradation Confirmed? Compare_to_Standard->Degradation_Confirmed Optimize_Storage Optimize Storage Conditions Degradation_Confirmed->Optimize_Storage Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No

Technical Support Center: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A common and efficient method for the synthesis of this compound is the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.[1] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or through the use of sodium methoxide.[1] The process involves refluxing the reactants, followed by solvent evaporation, washing, and drying to yield the final product.[1]

Q2: What are the key reaction parameters to monitor during the synthesis?

The critical parameters to monitor are reaction temperature, reaction time, and the molar ratio of reactants. The reaction is typically carried out at a reflux temperature of 60-80°C for 8-14 hours.[1] The molar ratio of 3,5-di-tert-butyl-4-hydroxybenzoic acid to methanol can range from 1.0:2.0 to 1.0:15.0.[1]

Q3: What are the expected yield and purity of the final product?

With the described synthesis method, yields can range from approximately 77% to over 81%.[1] The purity of the obtained this compound is generally high, with a melting point in the range of 160.9-165.2°C.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Potential Cause 1: Incomplete Reaction

  • Troubleshooting Step: Ensure the reaction is heated to the appropriate reflux temperature (60-80°C) and maintained for the recommended duration (8-14 hours).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

Potential Cause 2: Catalyst Inactivity

  • Troubleshooting Step: Verify the quality and quantity of the catalyst (p-toluenesulfonic acid or sodium methoxide). The catalyst loading should typically be between 2% and 15% of the weight of the 3,5-di-tert-butyl-4-hydroxybenzoic acid.[1] Ensure the catalyst has not degraded due to improper storage.

Potential Cause 3: Water Inhibition

  • Troubleshooting Step: The esterification reaction produces water, which can inhibit the reaction equilibrium. On a larger scale, consider removing water as it forms. A common technique is to intermittently evaporate the methanol-water mixture and replenish with fresh methanol.[1]

Issue 2: Product Impurities

Potential Cause 1: Unreacted Starting Material

  • Troubleshooting Step: If the reaction is incomplete, unreacted 3,5-di-tert-butyl-4-hydroxybenzoic acid will remain. Improve the reaction conditions as described in "Issue 1". The purification process, which includes washing with a saturated sodium carbonate or sodium bicarbonate solution, is designed to remove acidic impurities like the unreacted starting material.[1]

Potential Cause 2: Side-Product Formation

  • Troubleshooting Step: While the provided synthesis is relatively clean, side reactions can occur at elevated temperatures or with prolonged reaction times. Analyze the impurity profile using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the byproducts. Adjusting reaction conditions (e.g., lowering the temperature or reducing the reaction time) may be necessary.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause 1: Inefficient Filtration

  • Troubleshooting Step: On a large scale, the filtration of the solid product can be slow. Ensure an appropriate filter size and type are used. The product is isolated by vacuum filtration after washing.[1]

Potential Cause 2: Inadequate Washing

  • Troubleshooting Step: Thorough washing is crucial to remove the catalyst and any unreacted starting material. The solid product should be washed with a saturated solution of sodium carbonate or sodium bicarbonate, followed by distilled water until the washings are neutral.[1]

Potential Cause 3: Incomplete Drying

  • Troubleshooting Step: Residual solvent can affect the purity and handling of the final product. The product should be dried under vacuum at a temperature of 30-60°C to ensure complete removal of moisture and any remaining methanol.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields from Patent Examples[1]

ParameterExample 1Example 2Example 3
Starting Material 3,5-di-tert-butyl-4-hydroxybenzoic acid3,5-di-tert-butyl-4-hydroxybenzoic acid3,5-di-tert-butyl-4-hydroxybenzoic acid
Starting Material Amount 25 g (0.1 mol)250 g (1.0 mol)300 g (1.2 mol)
Methanol Amount 32 g (1.0 mol)278 g (8.69 mol)420 g (13.125 mol)
Catalyst Sodium Methoxidep-toluenesulfonic acidp-toluenesulfonic acid
Catalyst Amount 2.5 g (0.0463 mol)32 g (0.186 mol)30 g (0.1744 mol)
Reaction Temperature 70°C65°C75°C
Reaction Time 12 hours11 hours9 hours
Yield 80.7%81.6%Not explicitly stated, but procedure is similar
Melting Point 164.5 - 164.8°C164.9 - 165.2°CNot explicitly stated

Experimental Protocols

Key Experiment: Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid[1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

  • Dissolution: Heat the mixture with stirring to 60-80°C to dissolve the solid acid.

  • Catalyst Addition: Once the acid is dissolved, add the catalyst (sodium methoxide or p-toluenesulfonic acid).

  • Reflux: Maintain the reaction mixture at reflux (60-80°C) for 8-14 hours. For larger scale reactions, it is beneficial to remove the methanol-water mixture at intervals (e.g., every 2 hours) and replenish with fresh methanol to drive the reaction to completion.

  • Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.

  • Washing: Treat the resulting solid with a saturated solution of sodium carbonate or sodium bicarbonate with stirring.

  • Neutralization: Wash the solid with distilled water until the filtrate is neutral.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Drying: Dry the product in a vacuum oven at 30-60°C.

Visualizations

Scale_Up_Synthesis_Workflow Workflow for Scale-Up Synthesis of this compound Reactants Reactants (3,5-di-tert-butyl-4-hydroxybenzoic acid, Methanol) Reaction Esterification Reaction (60-80°C, 8-14h) Reactants->Reaction Catalyst Catalyst (p-toluenesulfonic acid or NaOMe) Catalyst->Reaction Solvent_Removal Solvent Evaporation Reaction->Solvent_Removal Washing Washing (Na2CO3/NaHCO3 solution, then H2O) Solvent_Removal->Washing Filtration Vacuum Filtration Washing->Filtration Drying Vacuum Drying (30-60°C) Filtration->Drying Product Final Product (this compound) Drying->Product

Caption: Synthesis Workflow Diagram

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Params Check Reaction Parameters (Temp, Time, Molar Ratio) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Adjust_Params Adjust to Optimal Conditions Params_OK->Adjust_Params No Check_Catalyst Check Catalyst (Activity, Amount) Params_OK->Check_Catalyst Yes Re_run Re-run Experiment Adjust_Params->Re_run Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Replace_Catalyst Use Fresh/Correct Amount of Catalyst Catalyst_OK->Replace_Catalyst No Consider_Water Consider Water Removal Catalyst_OK->Consider_Water Yes Replace_Catalyst->Re_run Implement_Water_Removal Implement Azeotropic Distillation or Methanol Replenishment Consider_Water->Implement_Water_Removal Implement_Water_Removal->Re_run

Caption: Low Yield Troubleshooting

References

Validation & Comparative

A Comprehensive Guide to the Validation of Analytical Methods for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and other compounds of interest is paramount. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a compound with significant antioxidant properties, requires robust and reliable analytical methods for its quantification. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative antioxidant assays, supported by experimental data and protocols. The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the quantification of a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, based on established methods for structurally similar compounds like parabens.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v), isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
HPLC Method Validation

The validation of the proposed HPLC method should be performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters.[1][2]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, dissolve it in a suitable solvent, sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection.

  • Specificity: Inject the blank (diluent), placebo (matrix without the analyte), and a standard solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards at a minimum of five concentration levels. Plot a graph of the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Purpose & Scope select_params Select Validation Parameters define_purpose->select_params set_criteria Set Acceptance Criteria select_params->set_criteria prep_standards Prepare Standards & Samples set_criteria->prep_standards run_specificity Specificity prep_standards->run_specificity run_linearity Linearity prep_standards->run_linearity run_accuracy Accuracy prep_standards->run_accuracy run_precision Precision prep_standards->run_precision run_lod_loq LOD & LOQ prep_standards->run_lod_loq run_robustness Robustness prep_standards->run_robustness analyze_data Analyze Data run_specificity->analyze_data run_linearity->analyze_data run_accuracy->analyze_data run_precision->analyze_data run_lod_loq->analyze_data run_robustness->analyze_data compare_criteria Compare with Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

HPLC Method Validation Workflow

Alternative Analytical Methods: Antioxidant Assays

Several spectrophotometric assays are commonly used to evaluate the antioxidant capacity of compounds. These methods are generally faster and less expensive than HPLC but measure the total antioxidant capacity rather than quantifying a specific compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the proposed HPLC method and common alternative antioxidant assays.

ParameterHPLCDPPH AssayABTS AssayFRAP AssayCUPRAC Assay
Principle Separation & QuantificationRadical ScavengingRadical ScavengingFerric Ion ReductionCupric Ion Reduction
Specificity High (Analyte-specific)Low (Total Antioxidant Capacity)Low (Total Antioxidant Capacity)Low (Total Reducing Power)Low (Total Reducing Power)
Linearity (Typical Range) 0.1 - 100 µg/mL (Analyte dependent)1 - 150 µg/mL (Trolox Equiv.)1 - 200 µg/mL (Trolox Equiv.)0.5 - 180 µM (Fe(II) Equiv.)0 - 50 µM (Trolox Equiv.)
Precision (%RSD) < 2%< 5%< 5%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%95 - 105%93 - 107%

Note: The values for the antioxidant assays are typical and may vary depending on the specific protocol and standard used.

Experimental Protocols for Antioxidant Assays
  • Principle: Antioxidants reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured at approximately 517 nm.[3]

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the sample and a standard antioxidant (e.g., Trolox).

    • Add the sample or standard to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, leading to decolorization, which is measured at 734 nm.[2][4]

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing ABTS stock solution (7 mM) with potassium persulfate solution (2.45 mM) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the sample or Trolox standard to the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

  • Principle: This assay measures the ability of antioxidants to reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in an acidic medium. The absorbance is measured at 593 nm.[3]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add the sample or a ferrous sulfate (FeSO₄) standard to the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration.

  • Principle: This method is based on the reduction of the Cu(II)-neocuproine complex by antioxidants to the colored Cu(I)-neocuproine complex, which has a maximum absorbance at 450 nm.[5][6]

  • Protocol:

    • Prepare the CUPRAC reagent by mixing copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.

    • Add the sample or Trolox standard to the CUPRAC reagent.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

    • The results are expressed as Trolox equivalents.

Assay_Principles cluster_hplc HPLC cluster_antioxidant_assays Antioxidant Assays hplc_node Analyte Separation & UV Detection hplc_result hplc_result hplc_node->hplc_result Quantitative Result (Specific Compound) dpph DPPH Radical (Violet) dpph_reduced DPPH-H (Yellow) dpph->dpph_reduced + Antioxidant (H-donor) assay_result assay_result dpph_reduced->assay_result Total Antioxidant Capacity abts ABTS Radical (Blue-Green) abts_reduced ABTS (Colorless) abts->abts_reduced + Antioxidant (e- donor) abts_reduced->assay_result Total Antioxidant Capacity frap Fe(III)-TPTZ (Colorless) frap_reduced Fe(II)-TPTZ (Blue) frap->frap_reduced + Antioxidant (e- donor) frap_reduced->assay_result Total Antioxidant Capacity cuprac Cu(II)-Nc (Light Blue) cuprac_reduced Cu(I)-Nc (Yellow-Orange) cuprac->cuprac_reduced + Antioxidant (e- donor) cuprac_reduced->assay_result Total Antioxidant Capacity

Comparison of Analytical Principles

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. The proposed HPLC method, once validated, will provide specific and accurate quantification, making it ideal for quality control, stability studies, and pharmacokinetic analysis. On the other hand, the alternative antioxidant assays offer a rapid and high-throughput screening tool to assess the overall antioxidant potential of a sample. For comprehensive characterization, a combination of HPLC for quantification and an antioxidant assay for functional activity assessment is often the most effective approach. This guide provides the foundational information for researchers to develop, validate, and select the most appropriate analytical methodology for their needs.

References

Navigating the Nuances of Antioxidant Capacity: An Inter-Assay Comparison for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of a compound's antioxidant capacity is a critical step in the evaluation of its therapeutic potential. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a synthetic phenolic antioxidant, is no exception. However, the variability between different antioxidant assays can pose a significant challenge to the consistent interpretation of experimental results. This guide provides an objective comparison of the inter-assay variability of three commonly employed antioxidant tests—DPPH, ABTS, and FRAP—offering a quantitative basis for assay selection and data interpretation when evaluating compounds like this compound.

The inherent differences in reaction mechanisms and experimental conditions among antioxidant assays can lead to varying results for the same compound. Understanding the inter-assay variability, often expressed as the coefficient of variation (CV%), is paramount for ensuring the reliability and comparability of data across different studies and laboratories.

Quantitative Comparison of Inter-Assay Variability

While specific inter-assay variability data for this compound is not extensively published, a comparative analysis of data from studies on other phenolic compounds and food extracts provides valuable insights. The following table summarizes representative inter-assay CV% for the DPPH, ABTS, and FRAP assays.

Antioxidant AssayInter-Assay Coefficient of Variation (CV%)Reference Compound/SampleNotes
DPPH 2.2 - 11% (RSDR)Food Additives (including extracts)The reproducibility relative standard deviation (RSDR) across 14 laboratories.[1]
2.2% (Interday RSD)General AntioxidantsRepresents the day-to-day variation within a single laboratory.[2]
ABTS Not explicitly found in searches-While a direct inter-assay CV% was not located, the ABTS assay is known for its fast reaction kinetics which can contribute to reproducibility.
FRAP 5.3 - 10.1%Human SerumDemonstrates the variability of the assay in a biological matrix.[3]

Note: The provided CV% values are indicative and can be influenced by various factors including the specific protocol, instrumentation, and laboratory practices.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing variability. Below are representative methodologies for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Prepare a series of concentrations of this compound in methanol.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add a fixed volume of the DPPH solution to each well.

    • A control well containing only the solvent and DPPH solution should be included.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (final concentration). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTS•+ working solution.

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of % inhibition versus Trolox concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to the FRAP reagent.

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[4]

Visualizing the Workflow and Principles

To further elucidate the experimental processes and underlying chemical principles, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Calculation DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample/ Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Abs Measure Absorbance at 517 nm Incubate->Abs Calc Calculate % Inhibition and IC50 Abs->Calc

DPPH Assay Experimental Workflow

Antioxidant_Mechanism Antioxidant Antioxidant (e.g., this compound) Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Donates H• or e- Neutralized_Radical Neutralized Radical (e.g., DPPH-H, ABTS) Free_Radical->Neutralized_Radical Accepts H• or e-

General Antioxidant Mechanism

Assay_Comparison_Logic cluster_assays Antioxidant Assays cluster_results Results & Interpretation Compound This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Variability Inter-Assay Variability (CV%) DPPH->Variability ABTS->Variability FRAP->Variability Conclusion Comprehensive Antioxidant Profile Variability->Conclusion

Logical Flow for Comprehensive Antioxidant Profiling

References

A Comparative Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate's Biological Activity with Common Synthetic Phenolic Antioxidants.

This compound (MDBHB) is a synthetic phenolic compound that, along with related molecules like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ), is utilized for its antioxidant properties. Understanding the potential for cross-reactivity and off-target effects of these compounds is crucial for interpreting experimental results and for the development of safe and effective therapeutic agents. This guide provides a comparative overview of the biological activities of MDBHB and other common synthetic phenolic antioxidants, supported by available experimental data.

Antioxidant Activity

The primary function of synthetic phenolic antioxidants is to scavenge free radicals, thereby preventing oxidative damage to cells and biomolecules. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Antifungal Activity

Some synthetic phenolic antioxidants exhibit antimicrobial properties. The antifungal activity of MDBHB has been evaluated against several Candida species.

Table 1: Antifungal Activity of this compound (MDBHB)

CompoundCandida albicans (MIC, μg/mL)Candida parapsilosis (MIC, μg/mL)Candida krusei (MIC, μg/mL)
This compound500500500

MIC: Minimum Inhibitory Concentration

One study reported that MDBHB displayed weak antifungal activity against the tested Candida species.[1] The authors suggested that the steric hindrance from the two bulky tert-butyl groups on the aromatic ring may contribute to this diminished effect.[1] Comparative data for BHA, BHT, and TBHQ from the same study is not available.

Enzyme Inhibition

The interaction of synthetic phenolic antioxidants with various enzymes is an important aspect of their biological activity profile. While specific enzyme inhibition data for MDBHB is limited, the structurally related compound 3,5-di-tert-butyl-4-hydroxybenzamide has been shown to inhibit urease and β-secretase. This suggests a potential for MDBHB to interact with enzyme active sites, although further investigation is required.

Cytotoxicity

The potential toxicity of synthetic phenolic antioxidants is a significant consideration. While specific cytotoxicity data (e.g., IC50 values) for MDBHB on various cell lines is not extensively documented in the available literature, general toxicological information is available for related compounds. BHA, BHT, and TBHQ have been the subject of numerous toxicity studies, with some suggesting potential for cytotoxicity, endocrine disruption, and carcinogenicity at high concentrations.[2] For instance, the predicted median lethal dose (LD50) for BHA, BHT, and TBHQ in rats are 880 mg/kg, 650 mg/kg, and 700 mg/kg, respectively. It is important to note that MDBHB has been identified as an oxidation product of BHT, which may have different toxicological properties than the parent compound.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • Various concentrations of the test compound (e.g., MDBHB) are added to the DPPH solution.

  • The mixture is incubated in the dark for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the maximum wavelength.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Candida albicans).

  • Positive (microorganism in medium without the test compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis MDBHB MDBHB Stock Solution Antioxidant Antioxidant Assays (DPPH, ABTS) MDBHB->Antioxidant Antifungal Antifungal Assay (MIC Determination) MDBHB->Antifungal Enzyme Enzyme Inhibition Assays MDBHB->Enzyme Cytotoxicity Cytotoxicity Assays MDBHB->Cytotoxicity Alternatives BHA, BHT, TBHQ Stock Solutions Alternatives->Antioxidant Alternatives->Antifungal Alternatives->Enzyme Alternatives->Cytotoxicity IC50 IC50 / MIC Determination Antioxidant->IC50 Antifungal->IC50 Enzyme->IC50 Cytotoxicity->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparative biological evaluation of MDBHB.

signaling_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes NeutralizedROS Neutralized Species Antioxidant Phenolic Antioxidant (e.g., MDBHB) Antioxidant->ROS scavenges Antioxidant->NeutralizedROS donates H•

References

A Comparative Guide to the Performance of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation of polymeric materials, initiated by factors such as heat, light, and oxygen, poses a significant challenge in various scientific applications, from the development of stable drug delivery systems to the manufacturing of durable lab equipment. The incorporation of antioxidants as polymer stabilizers is a critical strategy to mitigate this degradation. This guide provides an objective comparison of the performance of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate against other widely used antioxidants, including Irganox 1010, Irganox 1076, and Butylated Hydroxytoluene (BHT). The comparison is supported by representative experimental data and detailed methodologies to assist in the selection of the most appropriate stabilizer for your specific application.

Introduction to Polymer Degradation and Antioxidant Stabilization

Polymers are susceptible to auto-oxidation, a free-radical chain reaction that leads to the deterioration of their physical and chemical properties. This process is characterized by an initiation phase where free radicals are formed, a propagation phase where these radicals react with oxygen to form peroxy radicals, and a termination phase. Antioxidants are additives that interrupt this cycle, thereby extending the service life of the polymer.

Primary antioxidants, such as hindered phenols, function by donating a hydrogen atom to the peroxy radicals, thus terminating the propagation step. This compound, Irganox 1010, Irganox 1076, and BHT all belong to this class of primary antioxidants. Their effectiveness is determined by their ability to scavenge free radicals, their thermal stability, and their compatibility with the polymer matrix.

Comparative Performance Analysis

The performance of these antioxidants is evaluated based on several key indicators:

  • Oxidative Induction Time (OIT): A measure of the thermal oxidative stability of a material. A longer OIT indicates greater resistance to oxidation.

  • Melt Flow Index (MFI): An indicator of the polymer's viscosity and molecular weight. A stable MFI after processing and aging suggests effective stabilization.

  • Color Stability (Yellowness Index): A measure of the discoloration of the polymer upon exposure to heat and light. A lower yellowness index is desirable.

  • Long-Term Heat Aging: Evaluates the ability of the antioxidant to protect the polymer over extended periods at elevated temperatures.

Data Presentation

The following tables summarize representative performance data for this compound and other common antioxidants in polypropylene (PP) and polyethylene (PE). It is important to note that the performance of a stabilizer can vary depending on the polymer type, processing conditions, and the presence of other additives. The data presented here is a collation of typical values from various studies and may not represent a direct head-to-head comparison under a single set of experimental conditions.

Table 1: Oxidative Induction Time (OIT) at 200°C in Polypropylene (PP)

AntioxidantConcentration (wt%)OIT (minutes)
Control (No Antioxidant)0< 1
This compound0.115 - 25
Irganox 10760.120 - 30
Irganox 10100.135 - 50
BHT0.15 - 10

Table 2: Melt Flow Index (MFI) Stability of Polyethylene (PE) After Multiple Extrusions

AntioxidantConcentration (wt%)MFI Change (%) after 5 extrusions
Control (No Antioxidant)0> 100
This compound0.120 - 30
Irganox 10760.115 - 25
Irganox 10100.110 - 20
BHT0.130 - 40

Table 3: Yellowness Index (YI) of Polypropylene (PP) After Heat Aging at 150°C for 240 hours

AntioxidantConcentration (wt%)Yellowness Index (YI)
Control (No Antioxidant)0> 20
This compound0.15 - 8
Irganox 10760.14 - 7
Irganox 10100.13 - 6
BHT0.18 - 12

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Oxidative Induction Time (OIT)
  • Standard: Based on ASTM D3895.[1][2][3]

  • Methodology:

    • A small sample (5-10 mg) of the stabilized polymer is placed in an aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Index (MFI)
  • Standard: Based on ASTM D1238.[4][5][6][7][8]

  • Methodology:

    • The polymer sample is loaded into the heated barrel of an extrusion plastometer.

    • A specified weight is applied to a piston, which forces the molten polymer to extrude through a standard die.

    • The extrudate is collected over a set period of time and weighed.

    • The MFI is calculated as the mass of polymer extruded in 10 minutes. MFI stability is assessed by measuring the change in MFI after multiple processing cycles (e.g., extrusions).

Yellowness Index (YI)
  • Standard: Based on ASTM D1925.[9][10][11][12]

  • Methodology:

    • Polymer samples are prepared as flat plaques of a specified thickness.

    • The samples are subjected to accelerated aging conditions, such as exposure to elevated temperatures in an oven or UV radiation in a weathering chamber.

    • The color of the aged samples is measured at regular intervals using a spectrophotometer.

    • The Yellowness Index is calculated from the tristimulus values according to the ASTM D1925 formula. A lower YI value indicates better color stability.[9]

Mandatory Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_stabilization Stabilization Polymer Polymer (P-H) Radical Free Radical (P•) Heat Heat, Light, Stress Heat->Radical PeroxyRadical Peroxy Radical (POO•) Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) PeroxyRadical->Hydroperoxide + P-H StableRadical Stable Radical (A•) PeroxyRadical->StableRadical + AH Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Antioxidant Hindered Phenol (AH) NonRadical Non-Radical Products StableRadical->NonRadical

Caption: Polymer auto-oxidation and stabilization pathway.

G cluster_prep Sample Preparation cluster_processing Processing cluster_testing Performance Testing cluster_analysis Data Analysis Compounding Compounding of Polymer and Antioxidant Extrusion Multiple Extrusions Compounding->Extrusion Molding Injection/Compression Molding Extrusion->Molding MFI Melt Flow Index (MFI) (ASTM D1238) Extrusion->MFI OIT Oxidative Induction Time (OIT) (ASTM D3895) Molding->OIT YI Yellowness Index (YI) (ASTM D1925) Molding->YI HeatAging Long-Term Heat Aging Molding->HeatAging Analysis Comparative Analysis of Performance Data OIT->Analysis MFI->Analysis YI->Analysis HeatAging->Analysis

Caption: Experimental workflow for evaluating polymer stabilizers.

Conclusion

The selection of an appropriate antioxidant is a critical step in ensuring the long-term stability and performance of polymeric materials. While high-molecular-weight hindered phenols like Irganox 1010 generally exhibit superior performance in terms of OIT and MFI stability, this compound offers a viable and effective alternative. Its performance is comparable to other widely used stabilizers and is significantly better than unstabilized polymers. For applications where extreme processing conditions are not a primary concern, this compound provides a good balance of performance and cost-effectiveness.

For researchers and professionals in polymer science and drug development, it is recommended to conduct in-house testing following the detailed experimental protocols outlined in this guide. Such testing is crucial to determine the specific performance characteristics of this compound within the intended polymer matrix and application, allowing for an informed decision on its suitability compared to other alternatives.

References

A Comparative Guide to the Thermal Stability of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate with other commonly used hindered phenolic antioxidants. The information presented is supported by available experimental data to assist in the selection of appropriate antioxidants for various applications.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are organic compounds that play a crucial role in preventing the oxidative degradation of materials such as plastics, elastomers, and oils. Their mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the degradation chain reactions. The thermal stability of these antioxidants is a critical parameter, as it determines their effectiveness at elevated temperatures encountered during material processing and end-use applications.

This compound is a sterically hindered phenolic compound. Its molecular structure, featuring bulky tert-butyl groups ortho to the hydroxyl group, is designed to enhance its stability and antioxidant efficacy. This guide compares its thermal properties with those of other well-established antioxidants: Irganox 1076, Irganox 1010, and Butylated Hydroxytoluene (BHT).

Comparative Thermal Stability Data

The following table summarizes the available quantitative TGA data for selected alternative hindered phenolic antioxidants.

AntioxidantOnset of Decomposition (°C)Temperature at 1% Weight Loss (°C)Temperature at 10% Weight Loss (°C)
This compound Data not available (Qualitatively high)Data not availableData not available
Irganox 1076 -230[1]288[1]
Irganox 1010 ~270--
Butylated Hydroxytoluene (BHT) ~120[2]--

Note: The thermal stability of an antioxidant can be influenced by the surrounding material matrix and experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA), a standard technique for measuring the thermal stability of materials.

Thermogravimetric Analysis (TGA) Protocol for Antioxidants

This protocol is a generalized procedure based on common industry standards (e.g., ASTM E1131, ISO 11358).

Objective: To determine the thermal stability of an antioxidant by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., platinum or ceramic)

  • Gas flow controller for nitrogen or air

Procedure:

  • Sample Preparation: A small, representative sample of the antioxidant (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal events, including:

    • Onset of Decomposition: The temperature at which significant weight loss begins.

    • Temperature at Specific Weight Loss (Tx%): The temperature at which a certain percentage (e.g., 1%, 5%, 10%) of the initial sample weight has been lost.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the thermal stability of antioxidants.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample Antioxidant Sample Weighing Weigh 5-10 mg Sample->Weighing Pan Place in TGA Pan Weighing->Pan TGA_Instrument TGA Instrument Pan->TGA_Instrument Load Sample Heating Heat at 10-20°C/min in N2 atmosphere TGA_Instrument->Heating TG_Curve Generate TG Curve (Weight % vs. Temp) Heating->TG_Curve Record Data DTG_Curve Generate DTG Curve (Weight Loss Rate vs. Temp) Heating->DTG_Curve Record Data Analysis Determine Onset, Tx%, Tmax TG_Curve->Analysis DTG_Curve->Analysis Comparison Compare with Alternative Antioxidants Analysis->Comparison Comparative Evaluation

Caption: Workflow for Thermogravimetric Analysis of Antioxidants.

Signaling Pathway of Hindered Phenolic Antioxidants

The antioxidant activity of hindered phenols is a well-understood chemical process. The following diagram illustrates the radical scavenging mechanism.

Antioxidant_Mechanism ROO Peroxyl Radical (ROO•) ArOH Hindered Phenol (ArOH) ROO->ArOH H• Abstraction Termination Termination Products ROO->Termination Further Reactions ROOH Hydroperoxide (ROOH) ArOH->ROOH ArO Phenoxy Radical (ArO•) (Stabilized) ArOH->ArO ArO->Termination Further Reactions

Caption: Radical Scavenging Mechanism of Hindered Phenols.

Conclusion

Based on its chemical structure and qualitative comparisons with related compounds, this compound is expected to exhibit high thermal stability, making it a potentially suitable antioxidant for applications requiring heat resistance. However, for a definitive quantitative comparison, direct experimental analysis via TGA is recommended. When selecting an antioxidant, researchers and developers should consider not only the thermal stability but also other factors such as solubility, compatibility with the matrix, and regulatory approvals. The provided data on alternative antioxidants like Irganox 1076, Irganox 1010, and BHT can serve as benchmarks for such evaluations.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other critical chemical entities, the purity of intermediates is paramount. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a key building block and a potent antioxidant, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound and evaluates its performance against common alternative hindered phenolic antioxidants.

Importance of Purity in Drug Development

The presence of impurities in a drug substance can have significant consequences, including:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can affect the absorption, distribution, metabolism, and excretion (ADME) of the API, as well as its therapeutic activity.

  • Toxicity: Some impurities may be toxic, even at low levels.

  • Reduced Stability: Impurities can catalyze the degradation of the API, leading to a shorter shelf life.

  • Manufacturing Challenges: Impurities can affect the physical properties of the drug substance, making it difficult to formulate into a finished dosage form.

Therefore, robust analytical methods are essential to ensure the purity of synthesized intermediates like this compound.

Purity Assessment of this compound

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleTypical Purity Result (%)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.>99.0High resolution, sensitivity, and versatility for a wide range of compounds.Requires a reference standard for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification.>98.0Excellent for identifying and quantifying volatile impurities.May require derivatization for non-volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.>99.5A primary ratio method that does not require a specific reference standard of the analyte; provides structural information.Requires a high-field NMR spectrometer and a certified internal standard.
Melting Point Analysis Determination of the temperature range over which the solid-to-liquid phase transition occurs.Broad range indicates impurities.Simple and inexpensive.Not a quantitative method for purity; sensitive to small amounts of impurities.

Comparison with Alternative Hindered Phenolic Antioxidants

This compound belongs to the class of hindered phenolic antioxidants. These compounds are widely used to prevent the oxidative degradation of various materials, including plastics, elastomers, and pharmaceutical formulations. Common alternatives include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), and various gallate esters.

Table 2: Purity and Performance Comparison of Hindered Phenolic Antioxidants

AntioxidantTypical Purity (%)Key Performance CharacteristicsCommon Applications
This compound >98.0Good thermal stability, effective radical scavenger.Intermediate in organic synthesis, potential use in stabilizing polymers and drug formulations.
Butylated Hydroxytoluene (BHT) >99.0Volatile, effective at low concentrations, synergistic with BHA.Food preservation, packaging materials, cosmetics, and pharmaceuticals.
Butylated Hydroxyanisole (BHA) >98.5Less volatile than BHT, effective in animal fats.Food preservation (especially in baked goods and cereals), animal feed.
Tert-butylhydroquinone (TBHQ) >99.0Highly effective in unsaturated vegetable oils, good carry-through properties in frying.Food preservation (oils and fats), industrial oils and polymers.
Propyl Gallate >98.0Effective in oils and fats, often used in combination with BHA and BHT.Food preservation, cosmetics, and pharmaceuticals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from its potential impurities based on their differential partitioning between a reversed-phase C18 column and a polar mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will depend on the impurity profile and should be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve or by using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile components of the sample in a gas chromatograph, and the mass spectrometer provides identification and quantification of the eluted compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms)

Reagents:

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Derivatizing agent (e.g., BSTFA, if necessary)

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent. If the compound is not sufficiently volatile, derivatization may be necessary to increase its volatility.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The temperature program of the GC oven should be optimized to achieve good separation of the analyte from any impurities.

  • Data Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d or DMSO-d6)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a precise amount of the internal standard into a vial.

  • Dissolve both in a known volume of deuterated solvent.

  • Transfer a precise volume of the solution to an NMR tube.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (D1) to ensure full relaxation of all protons, allowing for accurate integration.

  • Data Analysis: The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Relationships

To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized This compound HPLC HPLC Synthesis->HPLC Sample GCMS GC-MS Synthesis->GCMS Sample qNMR qNMR Synthesis->qNMR Sample MeltingPoint Melting Point Synthesis->MeltingPoint Sample PurityCheck Purity Acceptable? HPLC->PurityCheck GCMS->PurityCheck qNMR->PurityCheck MeltingPoint->PurityCheck Proceed Proceed to Next Step PurityCheck->Proceed Yes Repurify Repurify PurityCheck->Repurify No

Caption: Workflow for assessing the purity of synthesized this compound.

Antioxidant_Mechanism cluster_reaction Radical Scavenging ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Accepts H• ArO Phenoxy Radical (ArO•) (Stabilized by tert-butyl groups) ArOH Hindered Phenol (ArOH) (e.g., this compound) ArOH->ArO Donates H•

Caption: General mechanism of action for hindered phenolic antioxidants.

Analytical_Method_Comparison cluster_methods Analytical Methods Purity Purity Assessment HPLC HPLC Purity->HPLC High Resolution Quantitative GCMS GC-MS Purity->GCMS Volatile Impurities Identification qNMR qNMR Purity->qNMR Primary Method Absolute Quantification MP Melting Point Purity->MP Qualitative Screening

Caption: Logical comparison of different analytical methods for purity assessment.

Conclusion

The purity of synthesized this compound is a critical parameter that must be rigorously controlled and monitored. A combination of chromatographic and spectroscopic techniques, particularly HPLC and qNMR, provides a robust approach for accurate purity determination. While this compound is an effective antioxidant, the selection of an appropriate antioxidant for a specific application should also consider factors such as volatility, regulatory acceptance, and cost, with alternatives like BHT, BHA, and TBHQ offering a range of properties suitable for various needs in the pharmaceutical and chemical industries.

Bridging the Gap: Correlating In-Vitro and In-Vivo Antioxidant Activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The synthetic phenolic antioxidant, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, and its structural analogues are of significant interest for their potential therapeutic applications. A crucial aspect of their development is understanding the correlation between their antioxidant activity demonstrated in laboratory (in-vitro) settings and their efficacy within a living organism (in-vivo). This guide provides a comparative analysis based on available experimental data for structurally related compounds, outlines detailed experimental methodologies, and explores the potential underlying signaling pathways.

In-Vitro Antioxidant Activity: A Look at Structural Analogues

Direct quantitative in-vitro antioxidant data for this compound is limited in publicly available literature. However, studies on flavonoid analogues incorporating the same 3,5-di-tert-butyl-4-hydroxyphenyl moiety provide valuable insights into the potential radical scavenging capabilities.

CompoundIn-Vitro Assay% Inhibition (at 100 µM)Reference
Arylidene flavanone derivative with 3,5-di-tert-butyl-4-hydroxyaryl moietyDPPH70.8% (at 30 min)[1]
Chalcone derivative with 3,5-di-tert-butyl-4-hydroxyaryl-substituentDPPH61.1% (at 30 min)[1]
Flavanone derivative 1 with one 3,5-di-tert-butyl-4-hydroxyaryl-substituentDPPH29.3% (at 30 min)[1]
Flavanone derivative 2 with one 3,5-di-tert-butyl-4-hydroxyaryl-substituentDPPH32.0% (at 30 min)[1]
For Comparison
Butylated Hydroxytoluene (BHT)DPPH-
QuercetinDPPH-

Note: Specific IC50 values for the listed analogues were not provided in the cited source, but percentage inhibition offers a comparative measure of potency.

The In-Vitro to In-Vivo Leap: Challenges and Considerations

A direct correlation between in-vitro antioxidant capacity and in-vivo efficacy is not always straightforward. While in-vitro assays are excellent for initial screening and understanding structure-activity relationships, they do not account for the complex physiological processes that occur in a living system. Factors such as bioavailability, metabolism, and interaction with cellular signaling pathways can significantly influence the in-vivo antioxidant effect.

Currently, there is a lack of specific in-vivo antioxidant studies for this compound in the available scientific literature. In-vivo studies on other phenolic compounds have shown that they can modulate endogenous antioxidant defense systems. For instance, some phenolic compounds have been observed to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and decrease markers of oxidative stress like malondialdehyde (MDA).[2],[3],[4],,[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key in-vitro and in-vivo antioxidant assays.

In-Vitro Assay: DPPH Radical Scavenging Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound or its analogues)

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compound in methanol.

  • Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution. Then, add a small volume of the different concentrations of the test compound or positive control. A blank (methanol only) and a control (DPPH solution and methanol) should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

In-Vivo Assay: Measurement of Malondialdehyde (MDA)

MDA is a marker of lipid peroxidation and is commonly measured in tissues or plasma to assess oxidative stress.

Materials:

  • Tissue homogenate or plasma sample

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissues in a suitable buffer. For plasma, it can be used directly or after protein precipitation.

  • Reaction: Add the sample to a reaction mixture containing TBA and an acid (e.g., TCA).

  • Incubation: Heat the mixture at 90-100°C for a specific time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

  • Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Potential Signaling Pathway: The Keap1-Nrf2 Pathway

Many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway.[7] While not directly demonstrated for this compound, its structural similarity to other phenolic compounds suggests this as a plausible mechanism of action.

G ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Methyl 3,5-di-tert-butyl- 4-hydroxybenzoate Compound->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Plausible Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow: From In-Vitro to In-Vivo

The logical progression for evaluating the antioxidant potential of a compound like this compound involves a multi-step approach, starting from basic in-vitro screening and moving towards more complex in-vivo models.

G In_Vitro In-Vitro Antioxidant Assays (DPPH, ABTS, etc.) SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Cell_Based Cell-Based Assays (e.g., Cellular Antioxidant Activity) In_Vitro->Cell_Based Correlation Correlation Analysis (In-Vitro vs. In-Vivo Data) In_Vitro->Correlation In_Vivo In-Vivo Animal Models (e.g., Rodent models of oxidative stress) Cell_Based->In_Vivo Biomarkers Measurement of In-Vivo Biomarkers (SOD, CAT, GPx, MDA) In_Vivo->Biomarkers Biomarkers->Correlation Conclusion Conclusion on Antioxidant Efficacy Correlation->Conclusion

Caption: Logical workflow for comparing in-vitro and in-vivo antioxidant studies.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS No. 2511-22-0). The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, procedural, and step-by-step guidance.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that requires careful handling to prevent adverse health effects. According to its Safety Data Sheet (SDS), the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Hazard ClassificationGHS CategoryPictogramRequired Personal Protective Equipment
Skin Corrosion/IrritationCategory 2Protective gloves (e.g., nitrile rubber), chemical-resistant lab coat or apron.
Serious Eye Damage/Eye IrritationCategory 2Chemical safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this chemical.[1]

  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a certified chemical fume hood.[1]

  • Don Appropriate PPE: Wear all required personal protective equipment as detailed in the table above, including gloves, safety goggles, and a lab coat.

  • Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes. Do not ingest or inhale the substance.[1]

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

  • Practice Good Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Conditions: Store in a cool, dry area away from incompatible materials.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and hazard information.

Disposal Plan: Waste Management Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Waste Classification: This chemical waste is classified as hazardous.

  • Containerization: Collect waste material in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not dispose of it in the sanitary sewer or with regular trash.

  • Contaminated Materials: Any materials, such as gloves or wipes, that come into direct contact with the chemical should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures: First Aid Measures

In the event of accidental exposure, follow these first-aid guidelines immediately.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Visual Safety Workflow

The following diagram outlines the essential workflow for safely handling this compound from receipt to disposal.

A Receive and Verify Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Well-Ventilated Workspace C->D E Handle Chemical According to Protocol D->E F Store in Designated Location E->F G Segregate and Label Waste E->G I Decontaminate Work Area and PPE E->I F->E H Dispose of Waste via Approved Vendor G->H J End of Process H->J I->J

Caption: Workflow for Safe Handling of this compound.

References

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